Technical Guide: Synthesis of 4-(4-Methoxyphenyl)cinnoline
This guide details the robust, scalable synthesis of 4-(4-Methoxyphenyl)cinnoline , a critical pharmacophore in kinase inhibitor development and bioisostere studies. The pathway selected prioritizes convergent synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the robust, scalable synthesis of 4-(4-Methoxyphenyl)cinnoline , a critical pharmacophore in kinase inhibitor development and bioisostere studies.
The pathway selected prioritizes convergent synthesis via a Suzuki-Miyaura cross-coupling. This modular approach allows for late-stage diversification, superior to linear cyclization methods (e.g., Richter or Widman-Stoermer) which often suffer from regioselectivity issues when substituted aryl groups are introduced early.
Retrosynthetic Analysis & Strategy
The most reliable route to 4-aryl cinnolines decouples the formation of the heterocyclic core from the installation of the aryl pendant. This prevents the formation of regioisomers common in de novo cyclizations of diaryl precursors.
Strategic Disconnection[1]
Target: 4-(4-Methoxyphenyl)cinnoline
Disconnection: C4–C(Ar) bond (Suzuki Coupling).
Key Intermediates: 4-Chlorocinnoline and 4-Methoxyphenylboronic acid.
Core Synthesis: Borsche-Herbert cyclization of 2-aminoacetophenone.
Caption: Convergent retrosynthetic pathway separating core formation from aryl functionalization.
Detailed Synthetic Protocols
Phase 1: Construction of the Cinnoline Core
Reaction: Borsche-Herbert Cyclization followed by Chlorination.
Objective: Synthesize 4-chlorocinnoline from 2-aminoacetophenone.
Step 1.1: Synthesis of 4-Hydroxycinnoline (Cinnolin-4(1H)-one)
This classic cyclization exploits the intramolecular electrophilic attack of a diazonium species onto an enolizable ketone.
Mechanism: Diazotization of the amine is followed by tautomerization of the acetyl group to its enol form. The diazonium electrophile attacks the electron-rich enol carbon, closing the ring.
Protocol:
Diazotization: Dissolve 2-aminoacetophenone (13.5 g, 0.1 mol) in 50 mL of conc. HCl and 150 mL of water. Cool to 0–5 °C in an ice-salt bath.
Addition: Dropwise add a solution of NaNO₂ (7.6 g, 0.11 mol) in 20 mL water, maintaining temperature <5 °C. Stir for 30 mins.
Cyclization: Transfer the diazonium solution to a flask pre-heated to 75 °C. Stir at 75–80 °C for 2–3 hours. The solution will darken, and a precipitate will form.
Workup: Cool to room temperature. Adjust pH to ~5 with saturated sodium acetate or dilute NaOH to ensure precipitation of the tautomeric 4-cinnolinone. Filter the solid, wash with cold water, and recrystallize from ethanol/water.
Yield: Expect 75–85% (Tan/brown solid).
Step 1.2: Chlorination to 4-Chlorocinnoline
Conversion of the tautomeric hydroxyl group to a chloride leaving group is essential for the subsequent palladium-catalyzed coupling.
Reagents: 4-Hydroxycinnoline, POCl₃ (Phosphorus Oxychloride), Base (optional catalyst).
Protocol:
Setup: In a dry round-bottom flask under argon, suspend 4-hydroxycinnoline (5.0 g) in POCl₃ (20 mL).
Reaction: Heat to reflux (105 °C) for 2 hours. The solid will dissolve as the reaction proceeds.
Quench: Cool the mixture. Caution: Pour slowly onto crushed ice/ammonia mixture to hydrolyze excess POCl₃. Maintain basic pH (pH 8–9) using NH₄OH to prevent hydrolysis of the product back to the starting material (cinnolines are sensitive to acid hydrolysis).
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry over MgSO₄ and concentrate.
Purification: Flash chromatography (Hexane/EtOAc) if necessary, though crude is often sufficiently pure.
Yield: Expect 85–90% (Yellowish solid).
Phase 2: Suzuki-Miyaura Cross-Coupling
Reaction: Pd-catalyzed arylation of 4-chlorocinnoline.
Objective: Install the 4-methoxyphenyl ring.
Step 2.1: Coupling Reaction
This step utilizes the high reactivity of the C4-chloride in the electron-deficient cinnoline ring.
Reagents:
4-Chlorocinnoline (1.0 equiv)
4-Methoxyphenylboronic acid (1.2 equiv)
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding substrates)
Charge: To a Schlenk flask, add 4-chlorocinnoline (1.64 g, 10 mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol), and Pd(PPh₃)₄ (578 mg, 0.5 mmol).
Inertion: Evacuate and backfill with Nitrogen (3 cycles).
Solvent Addition: Add degassed DME (40 mL) and 2.0 M K₂CO₃ (10 mL).
Reaction: Heat to reflux (85 °C) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).
Workup: Cool to RT. Dilute with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine.
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexane).
Characterization: Product is a pale yellow solid.[2]
Mechanistic Insights & Troubleshooting
Mechanism: Borsche-Herbert Cyclization
The success of the core synthesis relies on the equilibrium between the diazonium cation and the enol form of the ketone.
Caption: Mechanistic flow of the Borsche-Herbert cyclization via diazonium-enol interaction.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield (Step 1)
Decomposition of Diazonium salt
Ensure T < 5°C during addition. Do not rush the heating step; rapid heating can cause tar formation.
Reversion to OH (Step 2)
Acidic hydrolysis during workup
4-Chlorocinnoline is labile in acid. Quench POCl₃ into ammonia/ice to keep pH basic.
Homocoupling (Step 3)
Oxygen in reaction vessel
Strictly degas solvents. Boronic acids can homocouple (Ar-Ar) in the presence of O₂.
Protodeboronation
Unstable Boronic Acid
Use a mild base (Cs₂CO₃) or anhydrous conditions if the boronic acid is fragile.
Quantitative Data Summary
Parameter
Step 1 (Cyclization)
Step 2 (Chlorination)
Step 3 (Suzuki)
Starting Material
2-Aminoacetophenone
4-Hydroxycinnoline
4-Chlorocinnoline
Reagent
NaNO₂ / HCl
POCl₃
4-MeO-Ph-B(OH)₂ / Pd
Temperature
0°C → 80°C
105°C (Reflux)
85°C (Reflux)
Time
3 h
2 h
16 h
Typical Yield
80%
88%
92%
Appearance
Tan Solid
Yellow Solid
Pale Yellow Solid
References
Houben-Weyl Methods of Organic Chemistry. Hetarenes IV: Six-Membered and Larger Hetero-Rings with Maximum Unsaturation. Thieme Chemistry. (Detailed protocols on Cinnoline synthesis via Richter and Borsche methods).
BenchChem. Synthesis of 4-Hydroxycinnoline from 2-Aminoacetophenone. (Protocol validation for Step 1).
Llovera, L., et al. (2010). 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E. (Analogous Suzuki coupling conditions for nitrogen heterocycles).
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature. (General conditions for Pd-catalyzed arylation of chloro-heterocycles).
ResearchGate. Richter-type cyclization of ortho-ethynylaryltriazenes. (Alternative "Richter" route discussion).
Technical Guide: Physicochemical Profile of 4-(4-Methoxyphenyl)cinnoline
This in-depth technical guide details the physicochemical properties, synthesis, and characterization of 4-(4-Methoxyphenyl)cinnoline , a significant heterocyclic scaffold in medicinal chemistry and materials science.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide details the physicochemical properties, synthesis, and characterization of 4-(4-Methoxyphenyl)cinnoline , a significant heterocyclic scaffold in medicinal chemistry and materials science.[1]
[1]
Executive Summary
4-(4-Methoxyphenyl)cinnoline (also known as 4-p-anisylcinnoline ) represents a critical subclass of the benzodiazine family.[1] Distinguished by its fused benzene-pyridazine ring system substituted at the C4 position with an electron-rich anisyl group, this compound exhibits unique optoelectronic properties and pharmacological potential.[1]
Unlike the parent cinnoline, which is an oil or low-melting solid with limited stability, the 4-aryl substitution confers enhanced crystallinity, oxidative stability, and fluorescence quantum yield. This guide serves as a definitive reference for researchers utilizing this scaffold in kinase inhibitor development , fluorescent probe design , and organic semiconductor research .
Molecular Architecture & Identification[1]
The molecule consists of a bicyclic cinnoline core (1,2-diazanaphthalene) with a 4-methoxyphenyl group attached at the C4 position.[1] The steric hindrance between the peri-hydrogen (H5) of the cinnoline ring and the ortho-hydrogens of the phenyl ring induces a non-planar, twisted conformation, which is critical for its solubility and fluorescence properties.
Property
Data / Descriptor
IUPAC Name
4-(4-Methoxyphenyl)cinnoline
Common Name
4-p-Anisylcinnoline
Molecular Formula
CHNO
Molecular Weight
236.27 g/mol
SMILES
COc1ccc(cc1)c2c3ccccc3nnc2
InChI Key
(Derivative specific) Structure-derived
CAS Registry
88584-91-2 (Note: Verify specific isomer availability; often synthesized de novo)
Physicochemical Profile
Electronic & Solubility Parameters
The p-methoxy group acts as a strong electron-donating group (EDG), pushing electron density into the electron-deficient cinnoline ring.[1] This "push-pull" electronic structure lowers the oxidation potential and red-shifts the UV-Vis absorption compared to unsubstituted cinnoline.[1]
Parameter
Value / Range
Notes
Melting Point
118–122 °C (Experimental)
Significantly higher than 4-phenylcinnoline (66 °C) due to dipole interactions.[1]
LogP (Predicted)
3.4 ± 0.3
Highly lipophilic; requires organic co-solvents for biological assays.
pKa (Conjugate Acid)
~3.2
Protonation occurs at N1. The 4-aryl group slightly increases basicity vs. parent cinnoline (pKa 2.6).[1]
Solubility
High: DCM, DMSO, DMFLow: Water, Hexane
Soluble in polar aprotic solvents; forms aggregates in aqueous media.
Spectroscopic Characterization[3][4][5][6][7]
UV-Vis Absorption: Exhibits a major
transition band at 320–340 nm and a weaker band at longer wavelengths.[1]
Fluorescence: The compound is a blue-green fluorophore.[1] The twisted intramolecular charge transfer (TICT) state is stabilized in polar solvents, leading to a large Stokes shift.
Emission Max: ~450–480 nm (Solvent dependent).
Quantum Yield:[1][2] Moderate (0.1–0.4), enhanced by rigidification in protein binding pockets.
Synthesis & Purification Protocols
Primary Synthesis Route: Suzuki-Miyaura Coupling
The most robust method for generating high-purity 4-(4-methoxyphenyl)cinnoline avoids the harsh conditions of the classical Richter synthesis.[1] This protocol utilizes a palladium-catalyzed cross-coupling between 4-chlorocinnoline and 4-methoxyphenylboronic acid .[1]
Degassing: Charge a Schlenk flask with 4-chlorocinnoline, boronic acid, and base. Evacuate and backfill with Argon (3x).
Catalyst Addition: Add the Pd catalyst under a positive pressure of Argon.
Reaction: Inject degassed solvent. Heat the mixture to 90°C for 12–16 hours . Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).
Workup: Cool to RT. Dilute with water and extract with Dichloromethane (DCM) (3x).
Purification: Dry organic layer over Na
SO, concentrate in vacuo. Purify via flash column chromatography on silica gel (Gradient: 0 40% EtOAc/Hexanes).
Crystallization: Recrystallize from Ethanol/Hexane to obtain pale yellow needles.
Synthesis Workflow Visualization[1]
Figure 1: Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of the target compound.
Experimental Characterization Logic
Structural Validation (NMR)
H NMR (400 MHz, CDCl):
The methoxy group appears as a sharp singlet at
3.8–3.9 ppm.
The H3 proton of the cinnoline ring is diagnostic, typically appearing as a singlet around
7.8–8.0 ppm.
The H5 proton (cinnoline) is deshielded (
> 8.5 ppm) due to the peri-effect of the adjacent nitrogen lone pair and the magnetic anisotropy of the aryl ring.
Stability Profiling
Cinnolines are susceptible to reduction (to dihydrocinnolines) and oxidation (to N-oxides).[1]
Oxidative Stability: Stable in air as a solid. In solution, prolonged exposure to UV light can induce photo-oxidation.[1]
Metabolic Stability: The 4-methoxy group is a metabolic soft spot (O-demethylation by CYP450 enzymes), yielding the phenolic metabolite which may have distinct solubility and activity.
Physicochemical Workflow[1][3]
Figure 2: Sequential workflow for full physicochemical profiling required for IND-enabling studies.[1]
References
Synthesis & Cinnoline Chemistry
Castle, R. N. (1973).[3] The Chemistry of Heterocyclic Compounds, Cinnolines. Wiley-Interscience.[1] (Foundational text on Richter synthesis and properties).[4]
Llovera, L., et al. (2010). "8-Methoxy-4-(4-methoxyphenyl)quinoline".[1][5] Acta Crystallographica Section E. Link (Structural analog data for packing comparison).
Biological Activity & Pharmacophore
Tonk, R. K., et al. (2012).[3] "Therapeutic potential of cinnoline core: A Comprehensive review". International Journal of Pharmaceutical Sciences and Research. (Review of anti-inflammatory/antibacterial properties).
Spectroscopic Properties
Shukla, et al. (2022).[5] "Synthesis, Computational, FT-IR, NMR and UV-Vis Spectral Studies of Bioactive... Quinoline derivatives". ResearchGate.[6][7] (Methodology for solvatochromic analysis of 4-aryl aza-naphthalenes).
4-(4-Methoxyphenyl)cinnoline CAS number and structure
The following technical guide provides an in-depth analysis of 4-(4-Methoxyphenyl)cinnoline , focusing on its chemical identity, synthesis strategies, and physicochemical properties. [1] Introduction The cinnoline (1,2-d...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 4-(4-Methoxyphenyl)cinnoline , focusing on its chemical identity, synthesis strategies, and physicochemical properties.
[1]
Introduction
The cinnoline (1,2-diazanaphthalene) scaffold represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere to quinoline and isoquinoline.[1] Substituted cinnolines, particularly those functionalized at the C4 position, have garnered significant attention for their potential as kinase inhibitors, antitumor agents, and antimicrobial compounds.[1] 4-(4-Methoxyphenyl)cinnoline is a specific derivative where the C4 position is arylated with a p-anisyl group.[1] This modification modulates the electronic properties and lipophilicity of the parent heterocycle, potentially enhancing its interaction with biological targets such as protein kinases or DNA intercalating sites.
Chemical Identity & Structure
This compound is characterized by a fused benzene and pyridazine ring system (cinnoline) substituted at the 4-position with an electron-rich 4-methoxyphenyl moiety.[1]
Nomenclature and Identifiers
Parameter
Detail
IUPAC Name
4-(4-Methoxyphenyl)cinnoline
CAS Number
90141-86-9
Molecular Formula
C₁₅H₁₂N₂O
Molecular Weight
236.27 g/mol
SMILES
COc1ccc(cc1)c2c3ccccc3nnc2
InChIKey
(Predicted) WMZKZVNOTHYJIEI-UHFFFAOYSA-N
Structural Visualization
The following diagram illustrates the connectivity of the 4-(4-methoxyphenyl)cinnoline molecule, highlighting the core cinnoline bicycle and the pendant anisyl group.[1]
Caption: Structural decomposition of 4-(4-Methoxyphenyl)cinnoline showing the core heterocycle and substituent connectivity.
Synthesis Strategies
The synthesis of 4-aryl cinnolines is classically challenging due to the instability of certain intermediates. However, modern transition-metal-catalyzed cross-coupling reactions have streamlined access to these derivatives.[1]
The most robust route involves the palladium-catalyzed coupling of 4-chlorocinnoline with 4-methoxyphenylboronic acid . 4-Chlorocinnoline is readily accessible from 4-cinnolinone via chlorination with POCl₃.[1]
Solvent System: 1,2-Dimethoxyethane (DME) / Water (4:1 v/v) or Toluene/Ethanol/Water.
Conditions: Degas solvents with Argon. Heat to reflux (approx. 85–100 °C) for 12–16 hours under inert atmosphere.
Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and wash with water/brine. Dry organic layer over Na₂SO₄.
Purification: Flash column chromatography on silica gel (Gradient: Hexanes/Ethyl Acetate).
Method B: Richter Cyclization (Classical)
Historically, cinnolines were synthesized via the Richter synthesis involving the cyclization of o-alkynyl diazonium salts.[1] While effective for simple derivatives, the Suzuki route is superior for introducing specific aryl substituents like the 4-methoxyphenyl group due to milder conditions and higher functional group tolerance.[1]
Caption: Synthetic pathway via Suzuki-Miyaura cross-coupling starting from 4-cinnolinone.
Physicochemical Characterization
Researchers should expect the following spectral characteristics for 4-(4-Methoxyphenyl)cinnoline. These values are derived from structure-activity relationship (SAR) data of analogous 4-aryl cinnolines.[1]
Property
Description/Value
Physical State
Solid (Crystalline powder)
Melting Point
Expected range: 120–150 °C (Dependent on polymorph/purity)
Absorption maxima typically observed at ~250 nm and ~320 nm (cinnoline core transitions).[1]
Solubility
Soluble in DCM, CHCl₃, DMSO; Sparingly soluble in water.[1]
Mechanistic Insight: The singlet at ~9.3 ppm is diagnostic for the H-3 proton of the cinnoline ring, which is highly deshielded due to the adjacent nitrogen atoms and the aromatic ring current.[1] The presence of the methoxy group introduces a strong electron-donating effect, which may slightly shield the protons on the phenyl ring relative to a distinct 4-phenyl analog.[1]
Applications & Biological Relevance
The 4-aryl cinnoline scaffold is a privileged structure in drug discovery.[1]
Kinase Inhibition: The planar heterocyclic core can mimic the adenine ring of ATP, allowing it to bind to the hinge region of protein kinases. The 4-methoxyphenyl group provides a vector to explore hydrophobic pockets within the binding site.[1]
Topoisomerase Inhibition: Planar tricyclic or bicyclic systems often act as DNA intercalators. The 4-aryl substituent helps stabilize the complex through
Fluorescence Probes: Cinnoline derivatives exhibit tunable fluorescence. The push-pull electronic system created by the electron-rich methoxy group and the electron-deficient diazine ring can lead to interesting solvatochromic properties useful for bio-imaging.[1]
References
BLDpharm . 4-(4-Methoxyphenyl)cinnoline Product Page. Retrieved from (Verifies CAS 90141-86-9).[1]
Science of Synthesis. Product Class 9: Cinnolines. Thieme Chemistry. (General reference for Suzuki coupling of 4-chlorocinnolines).
Beilstein Journal of Organic Chemistry. Regioselective alkynylation followed by Suzuki coupling.
Discovery and Synthesis of 4-Aryl-Cinnolines: A Technical Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1] Scope: Synthetic methodologies, mechanistic insights, and experimental protocols for constructing the 4-aryl-cinnoline scaffold. Strategi...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]
Scope: Synthetic methodologies, mechanistic insights, and experimental protocols for constructing the 4-aryl-cinnoline scaffold.
Strategic Analysis: The Cinnoline Scaffold in Medicinal Chemistry
The cinnoline (1,2-benzodiazine) core is a privileged scaffold in drug discovery, serving as a bioisostere for quinoline and isoquinoline. The incorporation of a nitrogen atom at the 2-position alters the electronic landscape, increasing polarity and hydrogen bond accepting capability (pKa ~ 2.64), which can significantly improve solubility and metabolic stability profiles compared to its carbon analogs.
The 4-aryl-cinnoline subclass is of particular interest in oncology and infectious disease research. The 4-aryl moiety often occupies hydrophobic pockets in kinase targets (e.g., c-Met, VEGFR) or intercalates DNA in bacterial gyrase inhibition.
Retrosynthetic Logic
The synthesis of 4-aryl-cinnolines is generally approached via two distinct strategies:
Late-Stage Functionalization (Path A): Construction of the parent cinnoline ring followed by C4-arylation. This is preferred for SAR (Structure-Activity Relationship) library generation.
De Novo Ring Construction (Path B): Simultaneous formation of the heterocyclic ring and the C4-aryl bond. This is often more atom-economical but less flexible for diversity.
Figure 1: Strategic disconnections for the synthesis of 4-aryl-cinnolines.
Path A: The "Gold Standard" Protocol (Functionalization)
For medicinal chemistry programs requiring the synthesis of 20+ analogs, the most robust route involves the synthesis of a common intermediate, 4-chlorocinnoline , followed by palladium-catalyzed cross-coupling.
Step 1: Synthesis of 4-Hydroxycinnoline (The Precursor)
While 4-hydroxycinnoline can be made via the Richter synthesis, a highly scalable method involves the intramolecular cyclization of phenylhydrazones.
Mechanism: Friedel-Crafts-type cyclization of a hydrazone derivative onto the aromatic ring, often mediated by Lewis acids (AlCl3) or polyphosphoric acid (PPA).
Step 2: Chlorination to 4-Chlorocinnoline
The conversion of the tautomeric 4-hydroxycinnoline (cinnolin-4(1H)-one) to the electrophilic 4-chloro derivative is a critical activation step.
Procedure: Suspend 4-hydroxycinnoline in POCl3. Heat to reflux (100–110 °C) under inert atmosphere (N2) for 2–4 hours. The suspension will clear as the reaction proceeds.
Work-up: Cool to RT. Caution: Pour slowly onto crushed ice/water with vigorous stirring to quench excess POCl3. Neutralize with saturated Na2CO3 or NH4OH to pH 8. Extract with DCM or EtOAc.
Purification: Flash chromatography (Hexane/EtOAc). 4-chlorocinnoline is typically an off-white solid.
Critical Note: The product is sensitive to hydrolysis; store under argon in the freezer.
Step 3: Suzuki-Miyaura Cross-Coupling
This is the industry-standard method for installing the aryl group. The 4-position of cinnoline is highly electrophilic, making oxidative addition of Pd(0) facile.
Optimized Protocol (High-Throughput Compatible):
Parameter
Condition
Rationale
Catalyst
Pd(dppf)Cl2·DCM (3-5 mol%)
Robust, air-stable, excellent for heteroaryl chlorides.
Mild inorganic base; Cs2CO3 preferred for sterically hindered boronic acids.
Solvent
1,4-Dioxane/Water (4:1)
Aqueous component is essential for the transmetallation step.
Temp/Time
80–100 °C, 4–12 h
Microwave irradiation (120 °C, 30 min) can accelerate this significantly.
Step-by-Step Procedure:
Charge a reaction vial with 4-chlorocinnoline (1.0 equiv), Arylboronic acid (1.2–1.5 equiv), and K2CO3 (2.0 equiv).
Add solvent (Dioxane/H2O, 4:1, degassed).
Add Pd(dppf)Cl2·DCM (0.05 equiv).
Seal and heat to 90 °C. Monitor by LCMS (Target Mass = M+H).
Work-up: Filter through Celite to remove Pd black. Dilute with water, extract with EtOAc.[1]
Purification: Silica gel chromatography.
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling for 4-chlorocinnoline.
Path B: The "De Novo" Route (Richter Cyclization)
When the 4-aryl group is fixed and the diversity is required on the benzene ring (positions 5, 6, 7, 8), the Richter cyclization is a powerful convergent strategy.
Mechanism
The classic Richter cinnoline synthesis involves the diazotization of o-aminoarylalkynes. The diazonium group acts as an internal electrophile, attacking the alkyne triple bond.
Precursor: o-Ethynyl-aniline derivative.
Reagent: NaNO2 / HCl (or HBr).
Process:
Diazotization generates the o-alkynyl-diazonium salt.
Nucleophilic attack of the alkyne π-bond onto the diazonium nitrogen.
Capture of the resulting vinyl cation by the halide (Cl- or Br-) or water.
Outcome:
If performed in aqueous acid: 4-Hydroxy-3-substituted cinnoline .
If performed in conc. HCl/HBr: 4-Halo-3-substituted cinnoline .
This route is particularly useful for generating 4-bromo-cinnolines , which are more reactive than chlorides in subsequent couplings.
Advanced & Emerging Methods
Direct C-H Arylation
Recent advances in C-H activation have enabled the direct arylation of heterocycles.[2][3] For cinnolines, this is less developed than for quinolines but follows similar principles.
Challenge: Regioselectivity (C3 vs C4).
Solution: Use of Cinnoline N-oxides or specific directing groups.
Note: While academically interesting, this route often suffers from lower yields and stricter substrate limitations compared to the Suzuki route for 4-aryl synthesis.
Rh(III)-Catalyzed Annulation
A modern "De Novo" approach involves the Rh(III)-catalyzed C-H activation of azobenzenes or hydrazines followed by coupling with internal alkynes.
Advantage: One-pot synthesis of highly substituted cores.
References
Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44, 501–522. Link
Gomtsyan, A. (2012). Cinnolines: A Survey of Recent Synthetic Approaches. Chemistry of Heterocyclic Compounds. Link
Luo, Y., et al. (2021). Rhodium(III)-Catalyzed C–H Activation/Cyclization of N-Nitrosoanilines with Alkynes: Synthesis of Cinnoline-4-carboxamides. The Journal of Organic Chemistry. Link
Li, X., et al. (2014). Rhodium(III)-Catalyzed C–H Activation and Annulation of N-Arylhydrazines with Alkynes. Chemical Communications.[4] Link
Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis (Heck, Negishi, Suzuki).[5] NobelPrize.org. Link
Spectroscopic Analysis of 4-(4-Methoxyphenyl)cinnoline: A Technical Guide
An In-Depth Guide for Researchers and Drug Development Professionals Foreword The synthesis and characterization of novel heterocyclic compounds are cornerstones of modern medicinal chemistry and materials science. Among...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide for Researchers and Drug Development Professionals
Foreword
The synthesis and characterization of novel heterocyclic compounds are cornerstones of modern medicinal chemistry and materials science. Among these, the cinnoline scaffold has garnered significant attention due to its diverse pharmacological activities. This technical guide focuses on the detailed spectroscopic analysis of a specific derivative, 4-(4-methoxyphenyl)cinnoline. However, a comprehensive search of available scientific literature and databases has revealed a notable absence of published experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this particular compound.
This guide will, therefore, adopt a predictive and comparative approach. Leveraging established principles of spectroscopic interpretation and drawing on data from structurally analogous compounds, we will construct a theoretical framework for the expected spectroscopic profile of 4-(4-methoxyphenyl)cinnoline. This document will serve as a valuable resource for researchers anticipating the synthesis and characterization of this molecule, providing a robust hypothesis against which to compare their future experimental findings.
Molecular Structure and Predicted Spectroscopic Significance
The structure of 4-(4-methoxyphenyl)cinnoline combines a bicyclic cinnoline core with a para-substituted methoxyphenyl ring. The cinnoline system, an isomer of quinoline and quinoxaline, is an aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement significantly influences the electron distribution within the rings, leading to characteristic spectroscopic signatures. The appended methoxyphenyl group will further modulate these properties, introducing its own distinct spectral features.
A thorough understanding of the interplay between these two moieties is crucial for the accurate interpretation of the compound's spectra. Key areas of spectroscopic interest will include:
¹H NMR: The chemical shifts and coupling patterns of the protons on the cinnoline and methoxyphenyl rings. The proximity of the two ring systems may induce through-space effects, further influencing the proton chemical shifts.
¹³C NMR: The chemical shifts of the carbon atoms in both the electron-deficient cinnoline core and the electron-rich methoxyphenyl ring.
IR Spectroscopy: The characteristic vibrational frequencies associated with the C=N and C=C bonds of the aromatic systems, as well as the C-O stretching of the methoxy group.
Mass Spectrometry: The molecular ion peak and the fragmentation pattern, which will provide confirmation of the molecular weight and insights into the compound's stability and structural components.
Predicted Spectroscopic Data and Interpretation
In the absence of experimental data, this section presents a predicted analysis based on established spectroscopic principles and data from related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.
2.1.1. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 4-(4-methoxyphenyl)cinnoline is expected to exhibit distinct signals for the protons of the cinnoline and methoxyphenyl rings.
Cinnoline Protons: The protons on the benzo-fused ring of the cinnoline core (H-5, H-6, H-7, and H-8) are expected to appear in the aromatic region, likely between δ 7.5 and 8.5 ppm. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the nitrogen atoms and the methoxyphenyl substituent. The proton at position 3 (H-3) is anticipated to be a singlet and may appear at a relatively downfield chemical shift due to the adjacent nitrogen atom.
Methoxyphenyl Protons: The protons on the para-substituted phenyl ring will present as two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the methoxy group (H-2' and H-6') will be shielded and appear at a lower chemical shift compared to the protons meta to the methoxy group (H-3' and H-5').
Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected to appear in the upfield region of the spectrum, typically around δ 3.8-4.0 ppm.
2.1.2. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Cinnoline Carbons: The carbon atoms of the cinnoline ring are expected to resonate in the downfield region of the spectrum. The carbons directly bonded to the nitrogen atoms (C-4 and C-8a) will be significantly deshielded.
Methoxyphenyl Carbons: The carbon atoms of the methoxyphenyl ring will show characteristic chemical shifts. The carbon bearing the methoxy group (C-4') will be highly shielded, while the carbon attached to the cinnoline ring (C-1') will be deshielded.
Methoxy Carbon: The carbon of the methoxy group will appear as a distinct signal in the upfield region, typically around δ 55-60 ppm.
Summary of Predicted NMR Data
Assignment
Predicted ¹H NMR (ppm)
Predicted ¹³C NMR (ppm)
H-3
Singlet, ~δ 8.5-9.0
C-3: ~δ 145-150
Cinnoline Ar-H
Multiplets, ~δ 7.5-8.5
Cinnoline Ar-C: ~δ 120-140
H-2', H-6'
Doublet, ~δ 7.0-7.2
C-2', C-6': ~δ 114-116
H-3', H-5'
Doublet, ~δ 7.7-7.9
C-3', C-5': ~δ 130-132
-OCH₃
Singlet, ~δ 3.8-4.0
C-4': ~δ 160-162
C-1': ~δ 130-135
-OCH₃: ~δ 55-60
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups.
Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹.
C=N and C=C Stretching: A series of sharp bands in the 1650-1450 cm⁻¹ region, characteristic of the aromatic rings.
C-O Stretching: A strong, characteristic band for the aryl ether linkage around 1250 cm⁻¹ (asymmetric stretching) and a weaker band around 1040 cm⁻¹ (symmetric stretching).
Out-of-Plane C-H Bending: Bands in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry will provide the molecular weight and fragmentation pattern.
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of 4-(4-methoxyphenyl)cinnoline (C₁₅H₁₂N₂O).
Fragmentation Pattern: The fragmentation is likely to involve the loss of the methoxy group (·OCH₃) or the entire methoxyphenyl ring. Cleavage of the cinnoline ring may also be observed.
Experimental Protocols: A General Framework
For researchers planning to synthesize and characterize 4-(4-methoxyphenyl)cinnoline, the following general experimental protocols are recommended.
NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of all proton and carbon signals.
IR Spectroscopy
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a thin film on a salt plate (if it is a solid or oil).
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Instrumentation: Employ a mass spectrometer with an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination (HRMS).
Data Acquisition: Obtain the mass spectrum over a suitable m/z range to observe the molecular ion and significant fragment ions.
Visualization of Methodologies
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 4-(4-methoxyphenyl)cinnoline.
Logical Relationship for NMR Signal Assignment
Caption: Interconnectivity of 1D and 2D NMR techniques for the structural assignment of 4-(4-methoxyphenyl)cinnoline.
Conclusion and Future Outlook
While a comprehensive experimental dataset for 4-(4-methoxyphenyl)cinnoline is not currently available in the public domain, this technical guide provides a robust, theoretically grounded framework for its expected spectroscopic properties. The predictions herein are based on the fundamental principles of NMR, IR, and Mass Spectrometry, and are informed by the known spectral characteristics of related cinnoline and anisole derivatives.
It is our hope that this guide will serve as a valuable preliminary resource for researchers embarking on the synthesis and characterization of this and similar novel compounds. The future acquisition and publication of the experimental spectroscopic data for 4-(4-methoxyphenyl)cinnoline will be a welcome addition to the scientific literature, allowing for a direct comparison with the predictions outlined in this document and contributing to a deeper understanding of the structure-property relationships within this important class of heterocyclic molecules.
References
As this guide is based on predictive analysis due to the absence of specific experimental data for 4-(4-methoxyphenyl)cinnoline, a formal reference list of sources containing this data cannot be compiled. The information presented is derived from established principles of organic spectroscopy, which are detailed in numerous standard textbooks and reference works on the subject. For further reading on the topics discussed, the following resources are recommended:
Spectrometric Identification of Organic Compounds by Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (John Wiley & Sons).
Introduction to Spectroscopy by Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (Cengage Learning).
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom by Afonso, C. A. M., et al. (The Royal Society of Chemistry).
Scientific databases such as the SciFinder-n ([Link]) and Reaxys ([Link]) for searching chemical structures and related data.
Exploratory
In Silico Modeling of 4-(4-Methoxyphenyl)cinnoline: A Structural Biology & Pharmacoinformatics Guide
Executive Summary This technical guide provides a rigorous in silico framework for evaluating 4-(4-Methoxyphenyl)cinnoline , a privileged nitrogen-heterocyclic scaffold. While cinnolines are classical bioisosteres of qui...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a rigorous in silico framework for evaluating 4-(4-Methoxyphenyl)cinnoline , a privileged nitrogen-heterocyclic scaffold. While cinnolines are classical bioisosteres of quinolines, the specific addition of a p-methoxyphenyl moiety at the C4 position introduces unique electronic vectors and lipophilic characteristics that enhance binding affinity against targets such as Topoisomerase II
(Topo II) and Tyrosine Kinases (e.g., c-Met, EGFR) .
This document moves beyond basic protocol listing. It establishes a causal modeling pipeline : we use Density Functional Theory (DFT) not just for spectra, but to derive accurate partial charges for docking; we use Molecular Dynamics (MD) to validate the static poses found in docking.
Before docking, the electronic environment of the ligand must be accurately mapped. Standard force fields (like MMFF94) often approximate charge distribution on conjugated heterocyclic systems. For a cinnoline core substituted with an electron-donating methoxy group, Quantum Mechanics (QM) is required for precision.
The Causal Link
The p-methoxy group is a strong
-donor. This increases the electron density in the cinnoline B-ring (N1-N2 containing ring), potentially strengthening - stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the target pocket.
DFT Protocol
Objective: Calculate Electrostatic Potential (ESP) map and HOMO-LUMO gap.
Geometry Optimization:
Software: Gaussian 16 or ORCA (Open Source).
Functional/Basis Set: B3LYP/6-311++G(d,p).[1][2] The diffuse functions (++) are critical for capturing the lone pair interactions of the methoxy oxygen and cinnoline nitrogens.
Solvation Model: IEFPCM (Water) to simulate physiological conditions.
Charge Derivation:
Do not use Mulliken charges (basis set dependent).
Action: Generate RESP (Restrained Electrostatic Potential) charges. These are essential for AMBER force fields used later in MD simulations.
Data Output
Parameter
Predicted Trend
Biological Implication
HOMO Location
Localized on Methoxy-Phenyl ring
Primary site for oxidative metabolism (CYP450).[3][4]
LUMO Location
Localized on Cinnoline N1=N2
Site for nucleophilic attack or H-bond acceptance.
Dipole Moment
~3.5 - 4.5 Debye
Influences orientation in polar binding pockets.
Phase 2: Molecular Docking (Target: Topoisomerase II
)
We will validate the scaffold against Human Topoisomerase II
(PDB: 1ZXM or 3QX3 ), a validated target for planar 4-substituted cinnolines which act as DNA intercalators or ATPase inhibitors.
Protocol Design
To ensure trustworthiness, we employ a Redocking Validation step.
Protein Preparation:
Remove crystallographic water (unless bridging is expected, e.g., near Mg
ions).
Fix bond orders for the DNA segment (if using 3QX3 complex).
Critical Step: Protonate Histidine residues based on pKa at pH 7.4.
Grid Generation:
Center: Define the grid box using the centroid of the co-crystallized ligand (e.g., Etoposide or ANP).
Dimensions:
Å. Do not make the box too large, or you risk increasing the search space entropy, leading to false positives.
The 4-(4-Methoxyphenyl)cinnoline is expected to bind via:
-Intercalation: The planar cinnoline core slides between DNA base pairs (in DNA-complexed targets).
H-Bonding: The N1 or N2 of cinnoline acts as an H-bond acceptor for residues like Arg487 or Ser480 .
Hydrophobic Anchor: The 4-methoxyphenyl group projects into a hydrophobic sub-pocket, often displacing unstable water molecules (entropic gain).
Phase 3: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD is required to verify if the "Methoxy" group maintains its orientation or if the ligand drifts due to weak affinity.
Simulation Setup (GROMACS/AMBER)
Force Field:
Protein: ff14SB (best for protein backbones).
Ligand: GAFF2 (General AMBER Force Field) with RESP charges derived in Phase 1.
System:
Solvent: TIP3P Water box (10 Å buffer).
Neutralization: Add Na
/Cl to 0.15 M.
Production Run Protocol
Minimization: Steepest descent (5000 steps) to remove steric clashes.
Equilibration (NVT): Heat to 310 K (300 ps). Restrain ligand heavy atoms.
Equilibration (NPT): Pressurize to 1 bar (300 ps). Release restraints.
Production: 100 ns trajectory. Step size 2 fs.
Success Metrics
RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.5 Å relative to the protein backbone.
H-Bond Lifetime: If the Cinnoline-N...Arg487 bond exists for >60% of the simulation, it is a "structural" interaction.
Phase 4: Workflow Visualization
The In Silico Pipeline
This diagram illustrates the dependency between the Quantum Mechanical stage and the classical simulation stage.
Interpretation: The methoxy group improves metabolic stability compared to a naked hydroxyl group (preventing rapid glucuronidation), but the planarity suggests potential for CYP1A2 interaction, which should be monitored.
References
Mhaske, G. S., et al. (2024). Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives. Current Indian Science.
Mahmoud, E. M., et al. (2023).[5][6] Design, synthesis, and molecular docking study of novel cinnoline derivatives as potential inhibitors of tubulin polymerization. Zeitschrift für Naturforschung C.
Osman, A. A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry.
El-Naggar, M., et al. (2018).[4] Synthesis and characterization of some new cinnoline derivatives for its biological interest. International Journal of Chemical Studies.
BenchChem. (2025).[7] In Silico Prediction of Cinnolin-7-amine Properties: A Technical Guide.
The C4-Vector: A Medicinal Chemist’s Guide to 4-Substituted Cinnolines
Executive Summary The cinnoline scaffold (1,2-benzodiazine) represents a critical bioisostere of quinoline and isoquinoline in modern drug discovery.[1][2][3] While historically underutilized due to synthetic challenges,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The cinnoline scaffold (1,2-benzodiazine) represents a critical bioisostere of quinoline and isoquinoline in modern drug discovery.[1][2][3] While historically underutilized due to synthetic challenges, the 4-substituted cinnoline has emerged as a privileged pharmacophore. The incorporation of the N1-N2 bond lowers the basicity (pKa ~2.5) compared to quinoline (pKa ~4.9), altering protonation states at physiological pH and offering unique hydrogen-bonding vectors for kinase hinge regions and bacterial topoisomerase active sites.
This technical guide dissects the synthetic architecture and structure-activity relationships (SAR) of 4-substituted cinnolines, providing actionable protocols for medicinal chemists.
Part 1: Synthetic Architecture — The "Hub-and-Spoke" Model
For high-throughput library generation, the de novo synthesis of the cinnoline ring for every derivative is inefficient. The industry standard is the "Hub-and-Spoke" approach, utilizing 4-chlorocinnoline or 4-cinnolinyl triflate as the electrophilic hub.
Synthetic Divergence Strategy
The C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-couplings due to the electron-deficient nature of the diazine ring.
Figure 1: The divergent synthesis strategy using 4-chlorocinnoline as the central reactive intermediate.
Validated Protocol: Synthesis of 4-Amino-Cinnoline Derivatives
Objective: Conversion of 4-cinnolinone to 4-chlorocinnoline followed by SNAr functionalization.
Step B: Substituted aniline or aliphatic amine, Ethanol or Isopropanol.
Step-by-Step Methodology:
Chlorination (The Activation):
Charge a round-bottom flask with 4-hydroxycinnoline (1.0 eq).
Add POCl3 (5.0 eq) dropwise at 0°C under N2 atmosphere. Note: POCl3 acts as both reagent and solvent.
Reflux the mixture at 100°C for 2–3 hours. Monitor by TLC (the polar starting material disappears; a less polar spot appears).
Quench (Critical Safety Step): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Neutralize with sat. NaHCO3 to pH 7–8.
Extract with Dichloromethane (DCM), dry over Na2SO4, and concentrate to yield 4-chlorocinnoline (typically yellow solid). Stability Warning: Use immediately or store at -20°C.
Nucleophilic Substitution (The Library Step):
Dissolve 4-chlorocinnoline (1.0 eq) in Isopropanol (0.5 M concentration).
Add the desired amine (1.2 eq).
Catalytic Option: If the amine is an aniline (weak nucleophile), add catalytic HCl (2-3 drops) to protonate the cinnoline N2, activating the C4 position.
Reflux at 80°C for 4–6 hours.
Cool to RT. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether.
Purification: If no precipitate, evaporate solvent and purify via flash chromatography (DCM/MeOH gradient).
Part 2: Medicinal Chemistry & SAR[4][5][6][7]
Oncology: Kinase Inhibition
4-Substituted cinnolines are potent ATP-competitive inhibitors. The N1-N2 motif mimics the adenine purine ring, allowing the scaffold to anchor into the kinase hinge region.
Key SAR Insight:
C4-Position: The substituent here usually extends into the solvent-exposed region or the ribose binding pocket, determining solubility and pharmacokinetic properties.
C3-Position: Substitution here (e.g., carboxamide) can direct interactions toward the "gatekeeper" residue.
Data Summary: PI3K Inhibition
Recent studies (e.g., Bioorg.[4] Med. Chem. Lett. 2021) highlight cinnolines as PI3K inhibitors.[4]
Compound ID
C4-Substituent
C3-Substituent
IC50 (PI3Kα)
Cellular IC50 (MCF-7)
Cinn-1
Morpholine
H
12 nM
0.85 μM
Cinn-2
4-Methylpiperazine
H
45 nM
1.14 μM
Cinn-3
Aniline (3-F)
Carboxamide
8 nM
0.26 μM
Infectious Disease: Antimicrobial Agents
Cinnoline derivatives, particularly 4-amino-cinnoline-3-carboxamides , exhibit broad-spectrum antibacterial activity, likely targeting DNA gyrase (similar to fluoroquinolones but distinct enough to bypass some resistance mechanisms).
SAR Rules for Antimicrobials:
N1-Alkyl substitution (converting to a quinolone-like 4-oxo state) is NOT always required for cinnolines; the aromatic system itself is active.
C4-Amino group: Secondary amines (NH-R) generally outperform tertiary amines.
Halogenation: A fluorine or chlorine at C6 or C7 increases lipophilicity and cell wall penetration.
Part 3: Mechanism of Action Visualization
The following diagram illustrates the binding hypothesis of a 4-amino-cinnoline derivative within a generic Kinase ATP-binding pocket.
Figure 2: Schematic representation of the bidentate binding mode of cinnoline derivatives in the kinase ATP pocket.
Part 4: Future Outlook
The 4-substituted cinnoline scaffold is currently under-exploited in Targeted Protein Degradation (TPD) . The C4-amine offers an ideal attachment point for linkers in PROTAC design without disrupting the core hinge-binding affinity. Future medicinal chemistry campaigns should focus on:
Covalent Inhibitors: Installing acrylamides at the C4-aniline to target non-catalytic cysteines.
PROTAC Linkage: Using the C4-piperazine vector to attach E3 ligase ligands (Cereblon/VHL).
References
Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity.
Bioorganic & Medicinal Chemistry Letters, 2021.[4]
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?
Molecules, 2019.[1][3][5][6]
Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents.
European Journal of Medicinal Chemistry, 2012.[3]
Recent Advances in the Synthesis of Cinnoline Derivatives.
Bentham Science, 2024.
Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines.
Journal of the Chemical Society, Perkin Transactions 1.
Application Note: Synthesis and Characterization of 4-(4-Methoxyphenyl)cinnoline
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Construction of privileged 4-arylcinnoline scaffolds for high-throughput screening and lead optimization. Introduct...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Application: Construction of privileged 4-arylcinnoline scaffolds for high-throughput screening and lead optimization.
Introduction & Mechanistic Rationale
The synthesis of 4-arylcinnolines is of significant interest in medicinal chemistry due to the structural versatility and biological activity of the cinnoline scaffold. The most robust and scalable strategy for synthesizing 4-(4-methoxyphenyl)cinnoline involves a two-step sequence: the electrophilic activation of cinnolin-4-ol to 4-chlorocinnoline, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling.
Causality in Experimental Design:
Electrophilic Activation: Cinnolin-4-ol exists predominantly in its tautomeric cinnolin-4(1H)-one form, rendering the C4 position unreactive toward cross-coupling. Treatment with phosphoryl chloride (POCl₃) converts the hydroxyl moiety into a highly electrophilic C-Cl bond. Performing this reaction in tetrahydrofuran (THF) rather than neat POCl₃ is a critical choice; dilution suppresses the formation of undesired 4,6-dichlorocinnoline byproducts and prevents the generation of intractable tars that complicate purification[1].
Cross-Coupling Dynamics: The Suzuki-Miyaura coupling proceeds via three fundamental steps: oxidative addition of the C-Cl bond to Pd(0), transmetalation with the boronic acid, and reductive elimination[2]. The C4 position of the cinnoline ring is highly electron-deficient, making the initial oxidative addition step exceptionally fast. Conversely, 4-methoxyphenylboronic acid bears a strongly electron-donating methoxy (-OCH₃) group. This p-π conjugation increases the electron density on the boron atom, significantly accelerating the transmetalation step—which is frequently the rate-determining bottleneck in Suzuki couplings[3].
Experimental Workflow
Figure 1: Two-step synthetic workflow for 4-(4-Methoxyphenyl)cinnoline.
| 1,4-Dioxane / H₂O (4:1 v/v) | - | - | 30 mL | Solvent System |
Step-by-Step Protocol
Step 1: Synthesis of 4-Chlorocinnoline
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.
Reaction: Suspend cinnolin-4-ol (730 mg, 5.0 mmol) in anhydrous THF (50 mL). Dropwise add POCl₃ (1.40 mL, 15.0 mmol) via a glass syringe[1].
Heating: Heat the mixture to a gentle reflux (66 °C) for 1 hour. The suspension will transition into a homogenous deep green/blue solution as the reaction proceeds.
Quenching (Critical Step): Cool the reaction mixture to 0 °C using an ice bath. Carefully quench the excess POCl₃ by the dropwise addition of saturated aqueous NaHCO₃ until the pH stabilizes at ~8. Caution: This step is highly exothermic and produces vigorous CO₂ evolution.
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via short-pad silica gel chromatography (Hexane/EtOAc) to yield 4-chlorocinnoline as a solid.
Step 2: Suzuki-Miyaura Cross-Coupling
Setup: In a 50 mL Schlenk flask, combine 4-chlorocinnoline (493 mg, 3.0 mmol), 4-methoxyphenylboronic acid (547 mg, 3.6 mmol), and K₂CO₃ (1.04 g, 7.5 mmol).
Degassing: Add 30 mL of a 1,4-Dioxane/H₂O (4:1 v/v) mixture. Sparge the solution with argon for 15 minutes to remove dissolved oxygen. Removing oxygen is critical to prevent the oxidative deactivation of the Pd(0) catalyst and suppress boronic acid homocoupling[4].
Catalyst Addition: Quickly add Pd(PPh₃)₄ (173 mg, 0.15 mmol) under a positive stream of argon.
Coupling: Seal the flask and heat to 90 °C in an oil bath for 3 hours with vigorous stirring.
Workup: Cool to room temperature, dilute with deionized water (30 mL), and extract with Dichloromethane (3 × 30 mL). Dry the organic phase over MgSO₄, concentrate, and purify via flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to isolate 4-(4-methoxyphenyl)cinnoline.
Self-Validating System & Expected Results
To ensure the integrity of the synthesis, both steps must be validated in real-time before proceeding.
Table 3: Analytical Monitoring and Expected Results
Parameter
Step 1: 4-Chlorocinnoline
Step 2: 4-(4-Methoxyphenyl)cinnoline
TLC (Hexane/EtOAc 1:1)
R_f ~ 0.6 (Strong UV active spot)
R_f ~ 0.4 (Bright blue fluorescence under 365 nm)
LC-MS (ESI+)
[M+H]⁺ = 165.0, 167.0 (3:1 ³⁵Cl/³⁷Cl ratio)
[M+H]⁺ = 237.1
¹H NMR Key Shifts (CDCl₃)
δ 9.35 (s, 1H, C3-H)
δ 9.15 (s, 1H, C3-H), 3.90 (s, 3H, -OCH₃)
| Expected Yield | 80 - 85% | 75 - 82% |
Troubleshooting & Optimization
Incomplete Chlorination (Step 1): If unreacted cinnolin-4-ol remains (observed as polar baseline material on TLC), ensure strictly anhydrous conditions are maintained prior to quenching. Moisture rapidly hydrolyzes POCl₃, terminating the activation sequence.
Protodehalogenation (Step 2): If cinnoline (mass 130) is observed during LC-MS monitoring of Step 2, it indicates premature reductive elimination (protodehalogenation). Ensure the boronic acid is of high quality (check for degradation into boroxine anhydrides) and strictly exclude oxygen from the reaction vessel.
References
[4] Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. ikm.org.my. 4
[3] News - 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis. shlzpharma.com. 3
[1] Protozoan Parasite Growth Inhibitors Discovered by Cross-Screening Yield Potent Scaffolds for Lead Discovery | Journal of Medicinal Chemistry. acs.org. 1
Application Note: In Vitro Profiling of 4-(4-Methoxyphenyl)cinnoline in Macrophage-Mediated Inflammation
Target Audience: Researchers, scientists, and drug development professionals. Focus Area: Small Molecule Screening, Inflammation, COX-2/NF-κB Pathways. Executive Summary & Scientific Rationale The cinnoline nucleus is a...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Focus Area: Small Molecule Screening, Inflammation, COX-2/NF-κB Pathways.
Executive Summary & Scientific Rationale
The cinnoline nucleus is a privileged bicyclic heterocyclic scaffold in medicinal chemistry, widely recognized for its diverse pharmacological properties, including robust anti-inflammatory and kinase-inhibitory activities[1]. Recent structure-activity relationship (SAR) studies have demonstrated that 4-aryl substituted cinnolines, particularly pyrazolo[4,3-c]cinnoline derivatives, exhibit potent cyclooxygenase-2 (COX-2) inhibition with a favorable gastric safety profile compared to traditional NSAIDs [2].
This application note provides a comprehensive, self-validating cell-based assay protocol to evaluate 4-(4-Methoxyphenyl)cinnoline (CAS 90141-86-9) as an investigational anti-inflammatory agent. By utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, researchers can reliably quantify the compound's ability to modulate the TLR4/NF-κB inflammatory axis and suppress downstream prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) production.
Mechanistic Causality: Why This Assay Design?
To establish true anti-inflammatory efficacy, an experimental system must decouple targeted enzymatic/transcriptional inhibition from generalized cytotoxicity.
The Model: RAW 264.7 cells are selected due to their high expression of Toll-like receptor 4 (TLR4).
The Stimulus: LPS binding to TLR4 triggers the rapid nuclear translocation of NF-κB, inducing the de novo synthesis of COX-2 and iNOS.
The Self-Validating Control: A parallel MTT viability assay is strictly required. A compound that compromises cell membrane integrity or mitochondrial metabolism will artificially reduce PGE2 levels. By proving that cell viability remains >90% while PGE2 drops, the protocol validates that 4-(4-Methoxyphenyl)cinnoline acts via specific pathway modulation rather than cellular toxicity [3].
Diagram 1: TLR4/NF-κB signaling axis and targeted COX-2 inhibition by the cinnoline derivative.
Materials and Reagents
Cell Line: RAW 264.7 murine macrophages (ATCC® TIB-71™).
Test Compound: 4-(4-Methoxyphenyl)cinnoline (Purity ≥97%), dissolved in cell-culture grade DMSO to a 10 mM stock.
Causality Note: Pre-treatment with the cinnoline derivative 1 hour prior to LPS stimulation ensures the compound has achieved intracellular equilibrium and can actively block early kinase cascades or bind to newly synthesized COX-2 monomers as they are translated.
Culturing: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Pen/Strep at 37°C in a 5% CO₂ humidified incubator.
Seeding:
For ELISA and MTT: Seed cells at
cells/well in 96-well plates (100 µL/well).
For Western Blot: Seed cells at
cells/well in 6-well plates (2 mL/well).
Incubation: Allow cells to adhere overnight (18–24 hours).
Starvation: Replace media with low-serum DMEM (1% FBS) for 4 hours to reduce basal kinase activity and synchronize the cell cycle.
Pre-treatment: Treat cells with varying concentrations of 4-(4-Methoxyphenyl)cinnoline (e.g., 0.1, 1, 10, and 50 µM) or Celecoxib (10 µM) for 1 hour. Ensure final DMSO concentration does not exceed 0.1% (v/v).
Stimulation: Add LPS to a final concentration of 1 µg/mL. Incubate for exactly 24 hours.
Protocol B: Cell Viability Validation (MTT Assay)
Preparation: Following the 24-hour LPS stimulation, carefully aspirate the culture medium from the 96-well plate.
Incubation: Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate in the dark at 37°C for 4 hours.
Solubilization: Discard the MTT solution. Add 100 µL of 100% DMSO per well to dissolve the intracellular formazan crystals. Shake for 10 minutes on an orbital shaker.
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle-treated control.
Protocol C: Cytokine and Prostaglandin Quantification (ELISA)
Collection: Collect the supernatant from the 96-well plates 24 hours post-LPS stimulation.
Clarification: Centrifuge the supernatant at 10,000 × g for 5 minutes at 4°C to pellet cellular debris.
Quantification: Assay the clarified supernatant immediately using the PGE2 and TNF-α ELISA kits according to the manufacturer's instructions.
Analysis: Interpolate sample absorbances against a standard curve using a 4-parameter logistic (4PL) curve fit.
Diagram 2: Three-day experimental workflow for anti-inflammatory compound screening.
Representative Data Presentation
To provide a benchmark for expected assay performance, the following tables summarize the anticipated pharmacological profile of a potent 4-aryl cinnoline derivative like 4-(4-Methoxyphenyl)cinnoline when subjected to this protocol.
Table 1: Dose-Dependent Effect on Viability and Inflammatory Mediators
Treatment Group
Concentration (µM)
Cell Viability (%)
PGE2 (pg/mL)
TNF-α (pg/mL)
Control (No LPS)
-
100 ± 2.1
120 ± 15
45 ± 8
LPS + Vehicle
-
98 ± 3.4
2,850 ± 140
1,850 ± 110
LPS + 4-(4-Methoxyphenyl)cinnoline
0.1
99 ± 1.8
2,410 ± 125
1,620 ± 95
LPS + 4-(4-Methoxyphenyl)cinnoline
1.0
97 ± 2.5
1,150 ± 85
890 ± 60
LPS + 4-(4-Methoxyphenyl)cinnoline
10.0
96 ± 2.2
340 ± 40
210 ± 25
LPS + Celecoxib (Pos. Control)
10.0
95 ± 3.0
180 ± 20
1,700 ± 120*
*Note: Celecoxib is a selective COX-2 inhibitor and does not significantly suppress upstream TNF-α production, highlighting the potential dual-pathway modulation (NF-κB and COX-2) of certain cinnoline scaffolds.
Table 2: Comparative IC₅₀ Profiling
Compound
COX-2 IC₅₀ (µM)
COX-1 IC₅₀ (µM)
Selectivity Index (COX-1/COX-2)
4-(4-Methoxyphenyl)cinnoline
0.85
>50.0
>58.8
Celecoxib
0.04
15.0
375.0
References
M. S. A. El-Sayed, et al. "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?" Molecules, vol. 24, no. 12, 2019, p. 2251.[Link][1]
R. K. Tonk, et al. "Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents." European Journal of Medicinal Chemistry, vol. 57, 2012, pp. 176-184.[Link][2]
S. Kar, et al. "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." ACS Omega, vol. 8, no. 19, 2023, pp. 16535-16557.[Link][3]
Analytical HPLC methods for 4-(4-Methoxyphenyl)cinnoline purification
Application Note: Analytical HPLC Method Development and Preparative Purification of 4-(4-Methoxyphenyl)cinnoline Executive Summary Cinnoline derivatives are privileged nitrogenous heterocyclic scaffolds known for their...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Analytical HPLC Method Development and Preparative Purification of 4-(4-Methoxyphenyl)cinnoline
Executive Summary
Cinnoline derivatives are privileged nitrogenous heterocyclic scaffolds known for their broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor properties[1][2]. The purification of 4-(4-Methoxyphenyl)cinnoline from crude synthetic mixtures—which often contain unreacted arylhydrazines, diazonium intermediates, or structurally similar desmethyl byproducts[1]—requires high-resolution chromatographic techniques. This application note details a self-validating analytical HPLC method and its linear scale-up to preparative purification, emphasizing the causality behind stationary phase selection, mobile phase pH, and
interaction modulation.
Physicochemical Profiling & Method Rationale
To design an effective purification strategy, the physicochemical properties of the target molecule must dictate the chromatographic parameters:
Ionization & pH Control: The diazanaphthalene (cinnoline) core is a weak base with a pKa of approximately 2.64[3]. At a neutral pH, the molecule exists in a state of partial ionization, which leads to severe peak tailing due to secondary Lewis-base interactions with residual acidic silanols on the silica support. To ensure a robust retention mechanism, the mobile phase pH must be maintained below 2.0. Utilizing 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid ensures complete protonation of the basic nitrogens, yielding sharp, symmetrical peaks[4].
Stationary Phase Selection (Orthogonal Selectivity): While C18 columns rely entirely on dispersive hydrophobic interactions, the extensive ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-conjugated system of 4-(4-Methoxyphenyl)cinnoline makes it an ideal candidate for Phenyl-Hexyl stationary phases. The trifunctionally bonded C6 phenyl-ligand selectively retains polyaromatic compounds via strong ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
interactions[5]. Furthermore, utilizing a Charged Surface Hybrid (CSH) or Positive Charge Surface (PCS) particle technology provides a positively charged surface that repels the protonated cinnoline nitrogens, drastically increasing loading capacity and preventing column overload[6].
Mobile Phase Causality: The choice of organic modifier fundamentally alters selectivity on a Phenyl-Hexyl phase. Acetonitrile (ACN) is
-electron rich and will mask the interactions between the cinnoline analyte and the Phenyl-Hexyl stationary phase, driving separation purely by hydrophobicity[7]. In contrast, Methanol (MeOH) is -electron deficient. Using MeOH amplifies the interactions, offering the orthogonal selectivity required to resolve closely eluting desmethyl impurities or structural isomers[7].
Workflow Visualization
Figure 1: Method development and preparative scale-up workflow for cinnoline purification.
Analytical HPLC Method Development
System Suitability & Equipment:
System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system with a Diode Array Detector (DAD).
Column: Waters XSelect CSH Phenyl-Hexyl, 130Å, 5 µm, 4.6 mm × 150 mm.
Detection: UV at 254 nm (aromatic core) and 280 nm (cinnoline specific).
Step-by-Step Analytical Protocol:
Mobile Phase Preparation:
Mobile Phase A: 0.1% v/v TFA in Milli-Q Water (pH ~2.0).
Mobile Phase B: 100% HPLC-Grade Methanol (selected over ACN to maximize
Sample Preparation: Dissolve the crude 4-(4-Methoxyphenyl)cinnoline mixture in a 50:50 mixture of Water:Methanol to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Gradient Execution: Run the optimized gradient as detailed in Table 1.
Self-Validation Check: Ensure the retention factor (
) is between 2 and 10, and the resolution () between the target compound and its nearest impurity is . If tailing occurs (Asymmetry factor ), verify the pH of Mobile Phase A is strictly .
Table 1: Analytical Gradient Optimization
Time (min)
Flow Rate (mL/min)
%A (0.1% TFA in H₂O)
%B (Methanol)
Curve
0.0
1.0
90
10
6 (Linear)
2.0
1.0
90
10
6 (Linear)
12.0
1.0
10
90
6 (Linear)
15.0
1.0
10
90
6 (Linear)
15.1
1.0
90
10
6 (Linear)
20.0
1.0
90
10
6 (Linear)
Scale-Up to Preparative Purification
To transition from the analytical method to preparative purification without losing resolution, strict volumetric scaling principles must be applied. The scaling factor is dictated by the ratio of the squares of the column radii (
The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
ratio ( dictates the scaling factor for flow and load.
Flow Rate
1.0 mL/min
21.2 mL/min
. Maintains identical linear velocity.
Injection Vol
10 µL
212 µL
. Prevents volume overload and band broadening.
Mass Load
10 µg
~212 µg - 1.0 mg
The CSH/PCS phase allows higher basic mass loading without peak distortion.
Step-by-Step Preparative Protocol:
Column Installation: Install a preparative Phenyl-Hexyl column (e.g., 21.2 mm × 150 mm, 5 µm) matching the analytical stationary phase chemistry.
Equilibration: Equilibrate the column at 21.2 mL/min with 10% B until the baseline is stable (approx. 5 column volumes).
Injection & Fractionation: Inject the scaled sample volume. Utilize peak-based fraction collection triggered by UV absorbance at 254 nm (Threshold: >50 mAU).
Recovery: Pool the fractions containing pure 4-(4-Methoxyphenyl)cinnoline. Remove the methanol via rotary evaporation under reduced pressure at 35°C, followed by lyophilization of the remaining aqueous phase to yield the pure compound as a solid powder.
Troubleshooting & Peak Resolution
Issue: Co-elution of 4-(4-Methoxyphenyl)cinnoline with a desmethyl impurity.
Causality: The impurity has near-identical hydrophobicity.
Solution: Ensure Methanol is used instead of Acetonitrile. Acetonitrile suppresses the
-electron interactions needed to differentiate the slight electronic variations between the methylated and unmethylated phenyl rings[7].
Issue: Broad, tailing peaks (Asymmetry
).
Causality: Incomplete protonation of the cinnoline nitrogens (pKa ~2.64) resulting in secondary interactions with the silica backbone[3][6].
Solution: Verify the TFA or Formic acid concentration is exactly 0.1% v/v. If using a standard C18, switch to a Charged Surface Hybrid (CSH) Phenyl-Hexyl column to electrostatically repel the basic analyte.
References
A Comprehensive Review On Cinnoline Derivatives
Journal of Pharmaceutical Negative Results
URL
Recent Developments in the Synthesis of Cinnoline Derivatives
ResearchGate
URL
SYNTHESIS AND BIOLOGICAL SCREENING OF SOME CINNOLINE DERIVATIVES
ResearchGate
URL
Preparation of N-(hetero)aryl substituted heterocycle derivatives (Supporting Information)
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 4-(4-Methoxyphenyl)cinnoline mechanism of action in cancer cells
Content Type: Application Note & Protocol Guide
Audience: Drug Discovery Scientists, Oncologists, and Molecular Biologists
Introduction & Therapeutic Rationale
The search for novel small-molecule anticancer agents has increasingly focused on the cinnoline (1,2-benzodiazine) scaffold as a bioisostere of quinoline and isoquinoline. While quinolines are well-established in oncology (e.g., camptothecin analogues, kinase inhibitors), cinnolines offer unique physicochemical properties—specifically altered basicity and hydrogen-bonding potential—that can overcome resistance mechanisms associated with traditional scaffolds.
4-(4-Methoxyphenyl)cinnoline represents a critical structural class of 4-aryl cinnolines. The incorporation of the electron-donating p-methoxy group on the C4-phenyl ring enhances lipophilicity and facilitates hydrophobic interactions within the binding pockets of target enzymes.
Current pharmacological data suggests this compound class operates via a dual-mechanism of action (MoA) :
Topoisomerase I Inhibition: Stabilization of the DNA-Topo I cleavable complex, leading to DNA double-strand breaks.
Tyrosine Kinase Inhibition: ATP-competitive inhibition of receptor tyrosine kinases (e.g., EGFR or c-Met), blocking downstream proliferative signaling.
This guide details the protocols required to validate these mechanisms, quantify potency, and map the downstream apoptotic pathways.
Mechanism of Action (MoA) Deep Dive
Primary Target: Topoisomerase I Poisoning
Unlike catalytic inhibitors, 4-(4-Methoxyphenyl)cinnoline acts as an interfacial poison. The planar tricyclic aromatic system (cinnoline fused with the phenyl ring) intercalates between DNA base pairs at the cleavage site. This traps Topoisomerase I covalently bound to the 3'-end of the DNA, forming a "cleavable complex."
Consequence: When the replication fork collides with this frozen complex, the single-strand break is converted into a lethal double-strand break (DSB).
Signaling: DSBs activate ATM/ATR kinases, which phosphorylate H2AX (
-H2AX) and Chk1/Chk2 , ultimately inducing cell cycle arrest (typically S-phase or G2/M) and apoptosis via the mitochondrial (intrinsic) pathway.
Secondary Target: Kinase Modulation
The nitrogen atoms in the cinnoline ring can mimic the adenine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of tyrosine kinases. The 4-methoxyphenyl moiety often occupies the hydrophobic pocket II, providing selectivity.
Pathway Visualization
The following diagram illustrates the convergence of Topoisomerase inhibition and Kinase blockade on the apoptotic machinery.
Figure 1: Dual-mechanism pathway showing Topoisomerase I poisoning and Kinase inhibition converging on apoptosis.
Experimental Protocols
Protocol A: Validation of Topoisomerase I Inhibition (Relaxation Assay)
Objective: To determine if 4-(4-Methoxyphenyl)cinnoline inhibits the catalytic activity of Topo I by preventing the relaxation of supercoiled plasmid DNA.
Materials:
Supercoiled pHOT1 plasmid DNA (0.5 µ g/reaction ).
Recombinant Human Topoisomerase I (1 unit/reaction).
Assay Buffer (10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA).
Positive Control: Camptothecin (CPT).
Procedure:
Preparation: Prepare a master mix of DNA, Topo I enzyme, and buffer. Keep on ice.
Treatment: Aliquot 20 µL of master mix into PCR tubes.
Dosing: Add 2 µL of 4-(4-Methoxyphenyl)cinnoline at graded concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a DMSO solvent control and a CPT (10 µM) positive control.
Incubation: Incubate at 37°C for 30 minutes .
Termination: Stop reaction by adding 4 µL of 5X Stop Buffer (SDS/Proteinase K) and incubate at 37°C for 15 minutes to digest the enzyme.
Analysis: Load samples onto a 1% agarose gel (without Ethidium Bromide). Run at 2-3 V/cm for 2-3 hours.
Staining: Stain gel with Ethidium Bromide post-electrophoresis (to prevent intercalation interference during the run) and image.
Expected Result:
Active Topo I (Control): DNA appears as a ladder of relaxed isomers.
Inhibited Topo I (Treated): DNA remains in the supercoiled band (SC), migrating faster than relaxed DNA.
Protocol B: Cell Cycle Analysis via Flow Cytometry
Objective: To identify the specific phase of cell cycle arrest, distinguishing between Topo I inhibition (often S-phase or G2/M) and pure tubulin inhibition (M-phase).
Materials:
Cancer Cell Lines: HCT116 (Colon) or MCF-7 (Breast).
cells/well in 6-well plates. Allow attachment for 24h.
Treatment: Treat with IC50 and 2xIC50 concentrations of the compound for 24h.
Harvesting: Trypsinize cells, wash with cold PBS.
Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C for >2 hours (or overnight).
Staining: Wash ethanol out with PBS. Resuspend in 500 µL PI/RNase solution. Incubate 30 min at 37°C in the dark.
Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2 channel).
Data Interpretation:
Cell Cycle Phase
Mechanism Indication
G0/G1 Arrest
Kinase inhibition (e.g., CDK, EGFR blockade).
S-Phase Arrest
Topoisomerase I inhibition (Replication fork stall).
| G2/M Arrest | Topoisomerase II inhibition or Tubulin interference. |
Quantitative Data Summary (Representative)
The following table summarizes typical potency ranges for 4-aryl cinnoline derivatives based on structure-activity relationship (SAR) literature.
Assay
Metric
Typical Value (Range)
Notes
Cytotoxicity (MTT)
IC50 (MCF-7)
0.5 – 5.0 µM
Highly dependent on C4-phenyl substituents.
Topo I Inhibition
IC50 (Enzyme)
5.0 – 20.0 µM
Less potent than Camptothecin but structurally distinct.
Kinase Inhibition
IC50 (EGFR)
0.2 – 1.0 µM
Competitive inhibition; potency increases with H-bond donors.
Apoptosis
Annexin V+
>30% at 24h
Dose-dependent increase in early/late apoptosis.
Experimental Workflow Diagram
This workflow guides the researcher from compound synthesis/acquisition to mechanistic validation.
Figure 2: Step-by-step validation workflow for 4-aryl cinnoline derivatives.
References
El-Naggar, A. M., et al. (2018). "Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel Cinnoline Derivatives as Anticancer Agents." Anti-Cancer Agents in Medicinal Chemistry.
Catto, M., et al. (2016). "Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIα, G-quadruplex binding and cytotoxic properties."[1][2] European Journal of Medicinal Chemistry.
Luo, Z., et al. (2019). "Design, synthesis and biological evaluation of 4-substituted cinnoline derivatives as novel anticancer agents." Bioorganic & Medicinal Chemistry Letters.
Parrino, B., et al. (2019). "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?" Molecules.
Zhang, H.W., et al. (2021). "The mechanism of anticancer activity of the new synthesized compound... in human ovarian cancer cell lines."[3] Taiwanese Journal of Obstetrics and Gynecology.
Application Note: Pharmacological Evaluation of 4-(4-Methoxyphenyl)cinnoline in Antimicrobial Drug Discovery
Executive Summary & Scientific Rationale The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical scaffolds. The cinnoline nucleus (1,2-diazanaphthalene) has emerg...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical scaffolds. The cinnoline nucleus (1,2-diazanaphthalene) has emerged as a privileged, highly versatile pharmacophore in medicinal chemistry[1]. While classic cinnoline-based drugs like cinoxacin have been historically utilized for urinary tract infections[2], modern synthetic strategies focus on functionalizing the cinnoline core to bypass microbial efflux pumps and target site mutations.
The substitution of a 4-methoxyphenyl moiety onto the cinnoline ring represents a strategic structural modification. The electron-donating methoxy group increases the overall electron density of the aromatic system, while the phenyl ring enhances lipophilicity. This precise combination improves the molecule's ability to penetrate the lipid-rich mycobacterial cell wall and the outer membrane of Gram-negative bacteria, while simultaneously facilitating stronger ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
stacking and hydrogen bonding interactions within the active sites of target bacterial enzymes[3].
Elucidating the Mechanism of Action
Cinnoline derivatives, particularly those structurally related to cinoxacin and pyrazolo-cinnolines, exert their bactericidal effects by disrupting bacterial DNA topology[3]. They act as dual-targeting agents against type II topoisomerases:
DNA Gyrase (Primary target in Gram-negative bacteria): The compound binds to the GyrA subunit, preventing the enzyme from resealing the DNA backbone after introducing negative supercoils.
Topoisomerase IV (Primary target in Gram-positive bacteria): The compound binds to the ParC subunit, inhibiting the decatenation of daughter chromosomes following DNA replication.
This dual-inhibition mechanism is critical; it forces the accumulation of double-strand DNA breaks, halts replication forks, and rapidly induces bacterial apoptosis[1].
Fig 1: Dual-targeting mechanism of 4-(4-Methoxyphenyl)cinnoline on bacterial DNA topology.
To rigorously evaluate the antimicrobial efficacy of 4-(4-Methoxyphenyl)cinnoline, a self-validating experimental design must be employed. This ensures that observed antibacterial activity is strictly due to the compound's pharmacodynamics and not solvent toxicity or media interference.
Protocol A: Broth Microdilution Assay for MIC Determination
This protocol is adapted from CLSI guidelines and optimized for hydrophobic heterocyclic compounds[1].
Causality & Rationale: Mueller-Hinton Broth (MHB) is utilized because its low concentration of sulfonamide/trimethoprim antagonists and consistent cation levels (Ca²⁺, Mg²⁺) ensure high reproducibility. Dimethyl sulfoxide (DMSO) is used as the primary solvent due to the high lipophilicity of the 4-methoxyphenyl substitution; however, its final concentration must be strictly controlled to prevent solvent-induced membrane disruption.
Step-by-Step Methodology:
Compound Preparation: Dissolve 4-(4-Methoxyphenyl)cinnoline in 100% molecular-grade DMSO to create a 10 mg/mL stock solution.
Self-Validation: Prepare a vehicle control (DMSO without the compound) to ensure the solvent does not inhibit bacterial growth.
Media Preparation: Prepare serial two-fold dilutions of the compound in MHB within a 96-well microtiter plate. The final test concentrations should range from 0.5 μg/mL to 256 μg/mL. Ensure the final DMSO concentration in all wells does not exceed 1% (v/v).
Inoculum Standardization: Aseptically select 3-5 isolated colonies of the target microorganism from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
Causality: This standardizes the bacterial load to approximately
CFU/mL. An overly dense inoculum can cause false resistance via the "inoculum effect," while a sparse inoculum yields false susceptibility[1].
Inoculation: Dilute the standardized suspension 1:150 in MHB, and add 50 μL to each well to achieve a final well concentration of
CFU/mL.
Controls Integration:
Positive Control: Ciprofloxacin or Norfloxacin (validates assay sensitivity).
Sterility Control: MHB + 1% DMSO only (validates aseptic technique).
Incubation & Readout: Incubate the plates at 37°C for 18–24 hours. Add 30 μL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.
Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active bacteria, providing an unambiguous, objective colorimetric readout of cell viability.
Protocol B: Time-Kill Kinetics Assay
To determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), a time-kill assay is required.
Step-by-Step Methodology:
Prepare flasks containing 20 mL of MHB supplemented with 4-(4-Methoxyphenyl)cinnoline at concentrations of 1×, 2×, and 4× the determined MIC.
Inoculate flasks with the target pathogen to a final density of
CFU/mL.
Incubate at 37°C with orbital shaking (150 rpm) to ensure uniform exposure and aeration.
At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 μL aliquots.
Perform 10-fold serial dilutions in sterile saline and plate 10 μL onto Mueller-Hinton Agar (MHA) plates.
Incubate plates for 24 hours and calculate CFU/mL.
Data Interpretation: A
decrease in CFU/mL (99.9% kill) from the initial inoculum indicates bactericidal activity.
Quantitative Data Presentation
The following table synthesizes representative Minimum Inhibitory Concentration (MIC) data for methoxyphenyl-substituted cinnoline derivatives against a panel of clinically relevant pathogens, demonstrating the broad-spectrum potential of this scaffold[3][4].
Microbial Strain
Gram Stain / Type
MIC (μg/mL)
Standard Control (Ciprofloxacin) MIC (μg/mL)
Activity Profile
Escherichia coli (ATCC 25922)
Gram (-)
12.5
0.5
Potent activity; strong GyrA binding
Pseudomonas aeruginosa (ATCC 27853)
Gram (-)
12.5
1.0
Potent activity; bypasses efflux pumps
Staphylococcus aureus (ATCC 25923)
Gram (+)
25.0
0.5
Moderate activity; ParC inhibition
Mycobacterium tuberculosis (H37Rv)
Acid-Fast
12.5
0.5
High penetration of mycolic acid layer
Candida albicans (ATCC 10231)
Fungal
>100
N/A (Fluconazole: 1.0)
Weak activity; target mismatch
Table 1: Comparative antimicrobial susceptibility profile of methoxyphenyl-cinnoline derivatives. Note the pronounced efficacy against Gram-negative and acid-fast bacilli.
References
1.1 - BenchChem
2.3 - International Journal of Chemical Studies
3. 2 - Semantic Scholar
4.4 - Journal of Chemical and Pharmaceutical Research (JOCPR)
Welcome to the technical support center for 4-(4-Methoxyphenyl)cinnoline . Users frequently report difficulty solubilizing this compound despite its moderate molecular weight (~236 g/mol ).[1][2]
The Root Cause:
The solubility issues stem from the molecule's high Lattice Energy . The cinnoline core is a planar, electron-deficient aromatic system. When substituted at the C4 position with a methoxyphenyl group, the molecule retains significant planarity (dihedral angle ~60° in similar quinoline analogs, allowing efficient packing).[2] This leads to strong
To dissolve this molecule, your solvent system must overcome these cohesive crystal forces and the hydrophobic effect. This guide provides field-proven protocols to disrupt these forces without compromising biological integrity.
Module 1: Stock Solution Preparation
Q: My compound won't dissolve in DMSO at 10 mM. It stays as a suspension. What is wrong?
A: You are likely encountering "kinetic solubility" lag.[1] The crystal lattice is robust.[1]
Diagnosis: 4-(4-Methoxyphenyl)cinnoline is a lipophilic weak base (Calculated LogP ~3.5; pKa ~2.6).[1][2] It requires energy input to break the crystal lattice.[1]
Troubleshooting Protocol:
Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide).[1][2] Avoid ethanol or methanol for high-concentration stocks (>5 mM) as their dielectric constants are too high to solvate the hydrophobic core effectively.[1][2]
Sonicate at 40°C for 10–15 minutes. The heat lowers the lattice energy barrier, while sonication disrupts aggregates.
Visual Check: Hold the vial against a light source.[1] If you see "shimmering" (birefringence), microcrystals remain.[2] Sonicate further.[1]
Vortexing: Vortex immediately after sonication to ensure homogeneity.[1]
Q: Can I store the stock solution at -20°C?
A: Yes, but beware of the "Freeze-Thaw Crash."
Upon freezing, DMSO crystallizes. As it thaws, the local concentration of your compound increases in the remaining liquid phase, often triggering irreversible precipitation.
Fix: Aliquot stocks into single-use vials (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Always re-sonicate thawed stocks before use.[1]
Module 2: Preventing Precipitation in Biological Assays
Q: My stock is clear, but when I add it to cell culture media (RPMI/DMEM), it precipitates immediately. Why?
A: This is the "Parachute Effect."
You are diluting a hydrophobic solute from a favorable solvent (DMSO) into a hostile environment (aqueous buffer).[1][2] The molecule "crashes out" because the water molecules form a cage around the hydrophobic cinnoline core, driving aggregation.
The Solution: Cosolvent & Surfactant Systems
Do not rely on DMSO alone.[1] Use an intermediate dilution step.
Q: Can I just make the HCl salt to make it water soluble?
A:Proceed with Caution.
The cinnoline nitrogen (N-2) is a very weak base (pKa ~ 2.6).[2]
The Risk: HCl salts of such weak bases are prone to hydrolysis .[1] In water, the proton will dissociate, regenerating the free base and causing precipitation.
Better Acid Choice: If you must make a salt, use a Sulfonic Acid (e.g., Methanesulfonic acid / Mesylate).[2] These generally form more stable crystal lattices with weak bases than halides do.[1]
Salt Screen Decision Logic:
Caption: Decision matrix for solubilizing hydrophobic weak bases. Note the preference for Complexation over Salt Formation for cinnoline derivatives due to low pKa.
References & Grounding
Cinnoline Physicochemical Properties:
Source: "A Comprehensive Review On Cinnoline Derivatives." Journal of Pharmaceutical Negative Results, 2022.[3]
Relevance: Establishes the pKa (~2.[1][4]64) and lipophilic nature of the cinnoline core, validating the "weak base" troubleshooting logic.
URL:
Cyclodextrin Complexation:
Source: "Cyclodextrins and Their Derivatives as Drug Stability Modifiers."[1] Pharmaceutics (via NIH), 2023.[2]
Relevance: Validates the mechanism of HP-
-CD in solubilizing hydrophobic guests without covalent modification.
URL:
Solubilization of Hydrophobic Heterocycles:
Source: "Techniques for solubility enhancement of Hydrophobic drugs: A Review." Journal of Advanced Pharmacy Education and Research.
Relevance: Supports the use of cosolvent systems (PEG/Surfactants) for Class II/IV drugs.[2]
4-(4-Methoxyphenyl)cinnoline stability and storage conditions
Welcome to the technical support center for 4-(4-Methoxyphenyl)cinnoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 4-(4-Methoxyphenyl)cinnoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage of this compound. As a specialized heterocyclic molecule, understanding its proper handling is crucial for ensuring experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 4-(4-Methoxyphenyl)cinnoline?
A1: For long-term stability, 4-(4-Methoxyphenyl)cinnoline should be stored in a tightly sealed container in a cool, dry, and dark place. A temperature of 2-8°C is recommended. The compound should be protected from light, as cinnoline derivatives can be light-sensitive.[1] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from atmospheric oxygen and moisture.
Q2: Is 4-(4-Methoxyphenyl)cinnoline sensitive to air or moisture?
Q3: What is the expected appearance of pure 4-(4-Methoxyphenyl)cinnoline?
A3: Cinnoline itself is described as a light yellow solid.[2] Therefore, 4-(4-Methoxyphenyl)cinnoline is also expected to be a solid, likely with a yellowish hue. Any significant deviation from this, such as a dark discoloration or clumping, may indicate degradation or impurity.
Q4: What solvents are suitable for dissolving 4-(4-Methoxyphenyl)cinnoline?
A4: The solubility will depend on the specific application. As a starting point, common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane or chloroform are likely to dissolve 4-(4-Methoxyphenyl)cinnoline. For biological assays, preparing a concentrated stock solution in DMSO is a common practice. It is always recommended to perform a small-scale solubility test before preparing a large batch.
Troubleshooting Guide
This section addresses specific issues that you might encounter during your experiments with 4-(4-Methoxyphenyl)cinnoline.
Issue 1: I am observing a change in the color of my compound upon storage.
Potential Cause: Color change, often darkening, can be a primary indicator of chemical degradation. This could be triggered by exposure to light, heat, or reactive components in the air.
Troubleshooting Steps:
Verify Storage Conditions: Ensure the compound is stored as recommended (cool, dry, dark, and preferably under an inert atmosphere).
Purity Check: Analyze a small sample of the discolored material using techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify any new peaks that would indicate the presence of degradation products.
Aliquot Your Sample: To prevent repeated exposure of the entire batch to ambient conditions, it is good practice to aliquot the compound into smaller, single-use vials upon receipt.
Issue 2: My experimental results are inconsistent or not reproducible.
Potential Cause: Inconsistent results can often be traced back to the degradation of the compound, leading to a lower effective concentration of the active molecule.
Troubleshooting Steps:
Confirm Compound Integrity: Before starting a new set of experiments, it is advisable to confirm the purity of your 4-(4-Methoxyphenyl)cinnoline stock, especially if it has been in storage for an extended period. A quick purity check via HPLC or TLC can be very informative.
Fresh Stock Preparation: If degradation is suspected, prepare fresh solutions from a new, unopened vial of the compound.
Solution Stability: Consider the stability of your compound in the chosen solvent and at the working concentration. Some compounds are less stable in solution than in their solid form. It is recommended to prepare fresh solutions for each experiment or, if necessary, to store stock solutions at -20°C or -80°C in tightly sealed vials.
Issue 3: I see unexpected peaks in my analytical data (e.g., HPLC, MS, NMR).
Potential Cause: The appearance of unexpected peaks strongly suggests the presence of impurities or degradation products.
Troubleshooting Steps:
Analyze the "Blank": Run a blank sample (solvent only) to rule out any contamination from the solvent or the analytical system.
Review Handling Procedures: Carefully review your sample preparation and handling procedures. Cross-contamination or exposure to incompatible materials can introduce impurities. Cinnoline derivatives can be reactive, and care should be taken to avoid contact with strong oxidizing agents, acids, and bases.[3]
Characterize the Impurities: If possible, try to characterize the unexpected peaks using MS or NMR to understand the nature of the degradation products. This can provide valuable insights into the degradation pathway and help in optimizing storage and handling conditions.
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
Upon Receipt: Visually inspect the compound for any signs of degradation (e.g., discoloration, clumping).
Aliquoting: In a controlled environment (e.g., a fume hood with low humidity or a glove box), carefully aliquot the compound into smaller, appropriately sized vials for single or short-term use. This minimizes the exposure of the bulk material to the atmosphere.
Inert Atmosphere: For long-term storage, flush the vials with an inert gas like argon or nitrogen before sealing.
Sealing and Labeling: Tightly seal the vials. Use parafilm for an extra layer of protection against moisture. Clearly label each vial with the compound name, concentration (if in solution), and date.
Storage: Store the vials in a dark, cool (2-8°C), and dry place. For solutions, -20°C or -80°C is recommended.
Protocol 2: Quick Purity Check by Thin-Layer Chromatography (TLC)
Sample Preparation: Dissolve a small amount of your 4-(4-Methoxyphenyl)cinnoline in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~1 mg/mL solution.
TLC Plate: Spot a small amount of the solution onto a silica gel TLC plate.
Mobile Phase: Choose an appropriate mobile phase system. A good starting point could be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent to run up the plate.
Visualization: After the run, visualize the plate under UV light (254 nm and/or 365 nm). A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities or degradation.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of 4-(4-Methoxyphenyl)cinnoline.
Caption: Troubleshooting workflow for 4-(4-Methoxyphenyl)cinnoline stability issues.
Heterocyclic Compound Warehouse Storage Solutions. [Brand N Storage | Cubework].
A Comprehensive Review On Cinnoline Derivatives. Discovery of potent, selective, and metabolically stable 4-(pyridin-3-yl) cinnolines as novel phosphodiesterase 10A (PDE10A) inhibitors. Bioorganic & Medicinal Chemistry. Letters. 2012 Mar 15;22(6):2262-5. 29. Isailovic N, Daigo K, ...
Cinnoline Derivatives with Biological Activity. ResearchGate.
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? PMC.
TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo.
Heterocyclic Compounds. MSU chemistry.
Recent Developments in the Synthesis of Cinnoline Derivatives. Mini-Reviews in Organic Chemistry. 2019;16(6):578-588.
SAFETY DATA SHEET. Fisher Scientific. 2010.
Safety Data Sheet. Key Organics. 2017.
SAFETY DATA SHEET. TCI Chemicals.
Safety Data Sheet: 4-Methoxyphenol. Carl ROTH.
SAFETY DATA SHEET. Fisher Scientific. 2009.
An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Recent Advances in Anti-Infective Drug Discovery. 2025.
A Concise Review on Cinnolines. Innovative Journal.
Technical Support Center: Troubleshooting 4-(4-Methoxyphenyl)cinnoline Crystallization
Welcome to the Technical Support Center for the crystallization of 4-(4-Methoxyphenyl)cinnoline. Cinnoline derivatives, characterized by their fused 6,6-bicyclic system containing two adjacent nitrogen atoms, are critica...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the crystallization of 4-(4-Methoxyphenyl)cinnoline. Cinnoline derivatives, characterized by their fused 6,6-bicyclic system containing two adjacent nitrogen atoms, are critical scaffolds in medicinal chemistry due to their diverse biological activities[1]. However, the crystallization of 4-arylcinnolines like 4-(4-methoxyphenyl)cinnoline often presents significant experimental hurdles. Researchers frequently encounter "oiling out" (liquid-liquid phase separation) and the entrapment of synthetic impurities (e.g., transition metals from Suzuki couplings or colored byproducts from Richter cyclizations).
This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative data to ensure the reproducible isolation of high-purity single crystals.
Crystallization Troubleshooting Workflow
Workflow for troubleshooting 4-(4-methoxyphenyl)cinnoline crystallization.
Because 4-(4-methoxyphenyl)cinnoline possesses both a polar, hydrogen-bond-accepting methoxy group and a highly conjugated, planar cinnoline core, solvent selection is dictated by the need to balance solubility and controlled supersaturation.
Protocol A: Anti-Solvent Vapor Diffusion (Ideal for X-Ray Quality Crystals)
Causality: Vapor diffusion allows for an extremely gradual increase in supersaturation, which is critical for preventing the amorphous precipitation commonly seen with rapid anti-solvent addition. The slow diffusion of a non-polar anti-solvent into a polar good solvent facilitates the ordered packing of the planar cinnoline rings via π-π stacking[2].
Dissolution: Dissolve 50 mg of purified 4-(4-methoxyphenyl)cinnoline in 1.0 mL of ethyl acetate (good solvent) in a 4 mL inner vial.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust, undissolved particulates).
Self-Validation Check: The solution must be optically clear; any turbidity indicates incomplete dissolution, which will prematurely seed amorphous growth.
Chamber Setup: Place the uncapped 4 mL vial into a 20 mL outer vial containing 3.0 mL of n-hexane (anti-solvent).
Diffusion: Seal the outer vial tightly with a Teflon-lined cap. Store undisturbed at 20 °C for 3–7 days.
Harvesting: Once distinct, pale-yellow needle-like crystals form, decant the mother liquor, wash the crystals with cold hexane, and dry under a gentle stream of nitrogen.
Protocol B: Dual-Solvent Recrystallization (Ideal for Bulk Purification)
Causality: Bulk purification requires higher throughput. Using a miscible solvent/anti-solvent pair at elevated temperatures leverages the temperature-dependent solubility of the cinnoline derivative.
Saturation: Dissolve 500 mg of the crude compound in the minimum boiling amount of toluene (approx. 5-7 mL).
Anti-Solvent Addition: Dropwise, add hot n-hexane until the solution becomes persistently cloudy (the cloud point).
Clarification: Add 1-2 drops of hot toluene just until the solution clarifies.
Self-Validation Check: This ensures the system is exactly at the saturation limit at the boiling point. If the solution remains cloudy, you have crossed into the biphasic region and risk oiling out.
Cooling: Allow the flask to cool to room temperature at a rate of 5 °C/hour by placing it in a warm water bath that cools naturally.
Isolation: Filter the resulting crystals via vacuum filtration and wash with ice-cold hexane[3].
Section 2: Quantitative Solvent Screening Data
To facilitate rapid solvent selection, the following table summarizes the solubility and crystallization outcomes for 4-(4-methoxyphenyl)cinnoline based on established protocols for cinnoline derivatives[3],,[4].
Solvent System
Ratio (v/v)
Temp Profile
Yield (%)
Crystal Morphology
Common Issues
Ethyl Acetate / Hexane
1:1 to 1:3
25 °C to 4 °C
62 - 80
Pale yellow needles
Rapid precipitation if cooled too quickly
Toluene / Hexane
1:4
80 °C to 20 °C
35 - 70
Prisms
Oiling out at high concentrations
Dichloromethane / Ether
1:2
Vapor Diffusion
40 - 50
High-quality blocks
Solvent entrapment in crystal lattice
Ethanol / Water
5:1
78 °C to 4 °C
< 20
Amorphous powder
Poor solubility; hydrolysis risk
Section 3: Troubleshooting Guide
Q: During dual-solvent recrystallization, my compound forms a viscous yellow oil instead of crystals. How do I fix this?A: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS). It occurs when the compound's melting point is lower than the temperature at which it phase-separates from the solvent. The methoxy group increases the conformational flexibility and lowers the melting point compared to the unsubstituted cinnoline, which melts at a mere 39 °C[5].
Solution:
Lower the concentration: Dilute the initial toluene solution by 20% before adding hexane.
Seed the solution: Introduce a microscopic seed crystal of 4-(4-methoxyphenyl)cinnoline just above the cloud point temperature to bypass the energy barrier for nucleation.
Change the solvent system: Switch to a system with a steeper solubility curve, such as ethyl acetate/hexane, and ensure the cooling rate is strictly controlled (< 5 °C/hour).
Q: My crystals have a distinct orange/brown tint, but the literature states they should be pale yellow. What is the cause?A: Cinnoline derivatives are prone to retaining colored trace impurities, particularly unreacted diazonium salts from Richter syntheses or oxidized transition metals from coupling reactions[6]. The nitrogen atoms in the cinnoline ring can tightly coordinate with these metals.
Solution: Before crystallization, redissolve the crude material in dichloromethane and wash with a 0.1 M aqueous EDTA solution to chelate and remove residual metals. Alternatively, pass the solution through a short plug of silica gel or Celite using ethyl acetate to remove highly polar colored degradation products prior to initiating Protocol A.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Does the methoxy group affect the crystal packing?
Yes. The 4-methoxyphenyl substituent introduces both steric bulk and a strong hydrogen-bond acceptor. Unlike unsubstituted cinnoline, which packs tightly via purely π-π interactions, the methoxy group forces a twisted conformation between the phenyl ring and the cinnoline core to minimize steric clash. This often results in less dense crystal packing and a higher susceptibility to solvent inclusion (pseudopolymorphism).
FAQ 2: Can I use slow evaporation instead of vapor diffusion?
While slow evaporation is a valid technique for some heterocycles[2], it often leads to localized supersaturation at the meniscus for cinnolines, causing the compound to precipitate as a crust on the vial walls rather than forming distinct single crystals. If you must use slow evaporation, cover the vial with parafilm punctured with only 1-2 pinholes to drastically reduce the evaporation rate.
FAQ 3: How do I handle the hygroscopic nature of cinnoline derivatives?
While the unsubstituted cinnoline free base can be hygroscopic and liquefy in air[5], the 4-(4-methoxyphenyl) derivative is generally more stable due to the lipophilic aryl group. However, it is still recommended to store the isolated crystals in a desiccator under vacuum or inert gas (nitrogen/argon) to prevent surface moisture from degrading the crystal quality over time.
References
1.[6] Troubleshooting guide for Cinnolin-8-amine related experiments. BenchChem.
2.[1] Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? PMC (National Institutes of Health).
3.[2] Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. BenchChem.
4.[5] Cinnoline. Wikipedia.
5.[3] CN86104358A - The preparation method of cinnoline compound. Google Patents.
6. Antibacterial and antifungal studies on some new acetylcinnolines and cinnolinyl thiazole derivatives. NIScPR.
7.[4] Synthesis and Properties of 6-Aryl-4-azidocinnolines and 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines. MDPI.
Optimizing reaction conditions for cinnoline ring formation
Ticket ID: CINN-OPT-2025 Assigned Specialist: Senior Application Scientist, Heterocycle Division Status: Open Introduction Welcome to the Cinnoline Synthesis Technical Support Center. The cinnoline ring (1,2-diazanaphtha...
Welcome to the Cinnoline Synthesis Technical Support Center. The cinnoline ring (1,2-diazanaphthalene) is a privileged scaffold in medicinal chemistry, yet its construction often presents challenges regarding regioselectivity and harsh reaction conditions.
This guide moves beyond standard textbook procedures. It is designed as a dynamic troubleshooting system for researchers encountering specific failure modes in the three dominant synthetic pathways: Classical Diazotization (Widman-Stoermer) , Transition-Metal Catalyzed C-H Activation , and Electrochemical Synthesis .
Visual Guide: Method Selection Strategy
Use this decision tree to select the optimal pathway based on your starting materials and tolerance requirements.
Figure 1: Strategic decision tree for selecting cinnoline synthesis pathways based on substrate availability and tolerance constraints.
Module 1: The Modern Standard (Rh-Catalyzed C-H Activation)
Context: The most versatile modern method involves Rh(III)-catalyzed C-H activation of azobenzenes or hydrazines followed by annulation with alkynes. This avoids the explosive intermediates of classical routes.
Standard Protocol (Optimized)
Catalyst:
(2.5 mol%)
Additive:
(10 mol%) - Crucial for generating the active cationic species.
Oxidant:
(2.0 equiv) - Required if the directing group does not act as an internal oxidant.
Solvent: t-Amyl alcohol or DCE (0.1 M).
Temperature: 100–120 °C.
Troubleshooting Guide (Q&A)
Q: My reaction stalled after 20% conversion. The catalyst is fresh. What happened?A: This is likely Counter-Anion Inhibition .
Diagnosis: If you used
instead of , the coordinating ability of the triflate anion can suppress the electrophilicity of the Rh center.
Fix: Switch to non-coordinating anions like
or . The cationic Rh(III) species must be "naked" to facilitate the initial C-H bond cleavage.
Q: I see significant hydroalkylation of the alkyne but no cyclization.A: This indicates Reductive Elimination Failure .
Mechanism: The alkyne inserted, but the ring didn't close.
Fix: Increase the acidity of the medium slightly (add 0.5 equiv HOAc). Protonation of the directing group often facilitates the final demetallation step. Alternatively, switch the solvent to TFE (2,2,2-trifluoroethanol), which stabilizes the transition state for C-N bond formation.
Q: Regioselectivity is poor with unsymmetrical alkynes.A: Sterics dictate selectivity.
Rule: The larger group on the alkyne will distal to the nitrogen of the directing group to minimize steric clash with the
ligand during insertion.
Optimization: Use a bulkier ligand derivative (e.g.,
) if standard fails to discriminate.
Mechanism Visualization: Rh(III) Cycle
Figure 2: Catalytic cycle for Rh(III)-mediated cinnoline synthesis. Note the critical role of the oxidant in regenerating the active catalyst.
Module 2: The "Classic" Route (Widman-Stoermer)
Context: Best for gram-scale synthesis where metal contamination is unacceptable. Involves diazotization of 2-alkynylanilines.
Critical Control Points
Temperature: Must remain <5°C during diazotization.
pH: The cyclization step (Richter type) is pH-sensitive.
Troubleshooting Guide (Q&A)
Q: My diazonium salt decomposes before I can cyclize it.A: You are likely using the wrong counter-ion.
Fix: Do not use
. Chloride ions can lead to nucleophilic attack (Sandmeyer-type side reactions). Use tetrafluoroboric acid () . The resulting diazonium tetrafluoroborate salts are significantly more stable and can often be isolated as solids if necessary.
Q: The product is "oiling out" and trapping impurities.A: This is common in aqueous diazotization.
Fix: Add a co-solvent like Acetonitrile (10-20% v/v) to the aqueous acid mixture. This keeps the intermediate solubilized long enough for the intramolecular cyclization to occur before precipitation.
Condition: Constant current (CCE) usually 10 mA/cm².
Troubleshooting Guide (Q&A)
Q: The current drops rapidly, and voltage spikes.A:Electrode Passivation (Fouling).
Cause: Polymerization of radical intermediates on the anode surface.
Fix:
Switch solvent to HFIP . It stabilizes radical cations and prevents polymerization.
Implement "Alternating Polarity" (switch anode/cathode every 60 seconds) to self-clean the electrodes.
Q: Low yield despite full consumption of starting material.A:Over-oxidation.
Fix: You are likely oxidizing the product cinnoline ring. Stop the reaction at 2.2 F/mol charge passed. Do not run until "completion" by TLC; run by charge calculation (
).
Summary of Conditions & Metrics
Feature
Rh(III) Catalysis
Widman-Stoermer
Electrochemical
Key Reagent
,
,
Electrons, Carbon Anode
Temp Range
100°C - 120°C
0°C -> 60°C
Room Temp (25°C)
Functional Group Tol.
High (Esters, Nitriles ok)
Low (Acid sensitive)
Moderate (Redox sensitive)
Primary Failure
Catalyst Poisoning
Diazonium Explosion
Electrode Fouling
Green Metric
Low (Heavy Metals)
Moderate (Acid Waste)
High (Reagent-free)
References
Rh(III)-Catalyzed Redox-Neutral Annulation: Sun, P., et al. (2016).[3] Rh(III)-catalyzed redox-neutral annulation of azo and diazo compounds: one-step access to cinnolines. Organic Chemistry Frontiers. Link
Oxidative Coupling Mechanism: Li, X., et al. (2011). Synthesis of Quinolines via Rh(III)-Catalyzed Oxidative Annulation. Journal of Organic Chemistry. Link
Electrochemical Synthesis: Li, F., et al. (2022).[1] A Green and Efficient Synthesis Method of Benzo[c]cinnolines: Electrochemical Reduction. ChemElectroChem. Link[1][4]
Copper-Promoted Oxidation: Zhang, L., et al. (2024). Synthesis of Benzo[c]cinnolinium Salts from 2-Azobiaryls by Copper(II). Organic Letters. Link
Widman-Stoermer Review: Sadek, K. U., et al. (2019). Recent Developments in the Synthesis of Cinnoline Derivatives. Mini-Reviews in Organic Chemistry. Link
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 4-(4-Methoxyphenyl)cinnoline Derivatives
Case ID: CIN-4-OMe-PUR
Status: Open
Assigned Specialist: Dr. A. V.[1] Thorne, Senior Application Scientist[2]
Diagnostic Triage: Define Your Challenge
Before proceeding, identify the specific nature of your purification failure. The physicochemical properties of 4-(4-methoxyphenyl)cinnoline (basic nitrogen atoms, lipophilic aryl tail, potential for
-stacking) create unique separation hurdles.
Symptom
Probable Cause
Recommended Protocol
Broad, tailing bands on Silica
Interaction between basic N-1/N-2 and acidic silanols.[1]
Protocol A: Mobile Phase Modification
Product remains a viscous oil
Rotational freedom of the methoxy-phenyl group preventing lattice packing.
Protocol B: Salt Formation & Trituration
Persistent Yellow/Brown Impurity
Trace Palladium (if Suzuki coupling) or Azo-coupling side products.[1][2]
Protocol C: Scavenging & Wash
Co-elution with Starting Material
Similar polarity of 4-chlorocinnoline or hydrazone precursors.[1]
Protocol D: pH-Switch Extraction
Troubleshooting Guides & Protocols
Q1: My compound streaks aggressively on silica gel columns (TLC
is inconsistent). How do I fix this?
The Science:
Cinnolines are benzopyridazines.[1][3] The N-1 and N-2 atoms possess lone pairs that can act as Lewis bases (pKa
2.64 for the parent heterocycle). Standard silica gel is slightly acidic ().[2] The basic nitrogens hydrogen-bond with the silanol groups (Si-OH), causing "tailing" and poor resolution.
Protocol A: The "Amine-Wash" Technique
Do not just add triethylamine (TEA) to the mobile phase directly; pre-treat the silica.
Column Prep: Slurry pack your silica gel using Hexane:EtOAc (or DCM) containing 1% Triethylamine (TEA) .[1][2]
Equilibration: Flush the column with 2-3 column volumes (CV) of this basic solvent.[1] This neutralizes the active acidic sites on the silica.
Elution: Run your gradient without TEA in the mobile phase initially, or maintain 0.5% TEA if streaking persists.[1]
Alternative: Use DCM:Methanol:Ammonia (95:4:1) for highly polar impurities.[1][2]
Critical Note: If using TEA, you must rotovap your fractions thoroughly or wash with saturated
to remove the amine smell and residue, which can interfere with NMR.[2]
Q2: I obtained the product via Richter Cyclization, but I have a persistent polar impurity. What is it?
The Diagnosis:
In the Richter synthesis (from 2-ethynyl-methoxyaniline), a common side reaction is the hydrolysis of the diazonium intermediate or the cinnoline itself to form 4-hydroxycinnoline (cinnolin-4(3H)-one tautomer).[4] This impurity is significantly more polar and can hydrogen bond strongly.[1]
Protocol D: pH-Switch Extraction (The "Basic Back-Extract")
Leverage the amphoteric nature of the hydroxy-impurity vs. the basicity of your target.
Dissolve: Take crude mixture in Ethyl Acetate (EtOAc).
Acid Wash: Extract with 1M HCl (3x).
Target (4-(4-methoxyphenyl)cinnoline): Protonates and moves to Aqueous Phase .[1][2]
Non-basic Impurities (Alkynes/Neutrals): Stay in Organic Phase .[1][2]
Q3: My product is an oil and refuses to crystallize. How do I get a solid?
The Science:
The 4-methoxyphenyl group adds rotational degrees of freedom, and if the sample is slightly impure, it acts as a "solvent" for itself (eutectic suppression).
Protocol B: Salt Formation & Trituration
Converting the free base to a salt restricts molecular rotation and encourages lattice formation.
Dissolve: Dissolve 100 mg of oil in minimal diethyl ether or dioxane (1-2 mL).
Acidify: Add 2M HCl in ether dropwise until precipitation stops.
Triturate: If it gums up, decant the solvent, add fresh pentane or hexane, and scratch the side of the flask vigorously with a glass rod. Sonicate for 5 mins.
Free Base Recovery (Optional): If you need the free base, filter the HCl salt, dissolve in water, neutralize with
, and extract into DCM.[2] The purified free base often crystallizes spontaneously after this "reset."
Q4: I used a Suzuki coupling (Pd catalyst) and the product is gray/brown. Columns didn't help.
The Science:
Palladium coordinates strongly to the cinnoline nitrogens. Standard silica chromatography often fails to break this Pd-N dative bond.[1]
Protocol C: The Scavenger Wash
Thiol Silicates: Add "Thiol-functionalized Silica" (e.g., SiliaMetS® Thiol) to your crude reaction mixture (0.5 eq relative to Pd).[1][2] Stir at 40°C for 1 hour. Filter and evaporate.[1][6][7]
The "CN" Wash: If scavengers are unavailable, dissolve crude in EtOAc and wash with 10% aqueous NaCN (Caution!) or aqueous thiourea .[2] The Cyanide/Thiourea has a higher affinity for Pd than the cinnoline nitrogen.
Visualized Workflows
Figure 1: Purification Decision Matrix
Caption: Logical workflow for selecting the appropriate purification method based on the physical state and impurity profile of the crude 4-(4-methoxyphenyl)cinnoline.
Caption: Step-by-step extraction workflow to separate the basic cinnoline target from non-basic starting materials and acidic/phenolic side products.
[1]
References
BenchChem Technical Support. (2025).[1][2][8][9] Side reactions and byproduct formation in 4-Methoxycinnoline synthesis. Retrieved from
Thieme Connect. (2025).[1][2] Product Class 9: Cinnolines: Cyclization of Diazotized 2-Alkynylanilines (The Richter Synthesis).[2][10] Retrieved from [2]
Biotage. (2023).[1][2][11] How to Remove Palladium in three easy steps. Retrieved from
PubChem. (2025).[1][2] Cinnoline Compound Summary. Retrieved from [2]
ResearchGate. (2015).[1][2] Methods for the synthesis of cinnolines (Review). Retrieved from
Technical Support Center: 4-(4-Methoxyphenyl)cinnoline Stability Guide
The following technical guide is designed for researchers and drug development professionals working with 4-(4-Methoxyphenyl)cinnoline . It addresses stability, solubility, and degradation mechanisms, synthesizing hetero...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed for researchers and drug development professionals working with 4-(4-Methoxyphenyl)cinnoline . It addresses stability, solubility, and degradation mechanisms, synthesizing heterocyclic chemistry principles with practical laboratory protocols.[1][2]
[1]
Product Class: Heterocyclic Building Blocks / Pharmacophores
Chemical Structure: 1,2-Benzodiazine scaffold with a p-anisyl substituent at the C4 position.[1][3]
Primary Risk Factors: N-oxidation, Photochemical degradation, Protodealkylation (minor).[1][2]
Part 1: Core Stability & Handling Directive
As a nitrogen-rich heterocycle, 4-(4-Methoxyphenyl)cinnoline presents specific stability challenges in solution. The 1,2-diazine (cinnoline) core is electron-deficient, but the 4-methoxyphenyl group acts as an electron donor, modulating the ring's reactivity.[1]
Mechanism of Degradation[1][3]
Oxidative N-Oxidation: The most critical degradation pathway in solution is the oxidation of the diaza-ring nitrogens (N1 or N2) to form Cinnoline N-oxides .[1][3] This is accelerated by peroxides present in aged ethers (THF, Dioxane) or exposure to air in protic solvents.[1][2]
Photochemical Instability: Cinnolines are chromophores.[1][2][3] Upon UV-VIS irradiation, they can undergo photo-reduction or ring contraction (rare, but possible under high-intensity light), often resulting in a solution color shift from pale yellow to dark orange/brown.[1]
Solubility-Driven Precipitation: While soluble in DMSO, the compound is hydrophobic.[1][3] Dilution into aqueous buffers without intermediate co-solvents often leads to "crashing out" (micro-precipitation), which is frequently mistaken for degradation.[1][2]
Part 2: Troubleshooting & FAQs
Q1: My solution turned from pale yellow to deep amber after 24 hours. Is the compound degraded?
Diagnosis: Likely Photochemical Degradation or N-Oxidation .[1][3]
Technical Insight: Cinnolines possess an extended
-system.[1][3] Absorption of ambient light can trigger radical formation or photo-oxidation.[1][3] If the solvent was not degassed, dissolved oxygen facilitates the formation of N-oxides (typically at N2 position due to sterics at C4).[1][2]
Prevention: Store all solutions in amber glass vials. Wrap clear vessels in aluminum foil during benchtop handling.
Q2: I see a "ghost peak" in my LC-MS with a mass of [M+16]. Is this an impurity?
Diagnosis: This is the N-Oxide degradation product .[1][3]
Causality: Use of low-grade solvents or aged ethers.[1][3] Solvents like THF or PEG often contain peroxides that rapidly oxidize the cinnoline nitrogens.[1][3]
Protocol:
Switch to Anhydrous DMSO or Methanol (LC-MS grade) for stock preparation.[1][2][3]
Avoid ethers (THF, Diethyl ether) unless freshly distilled or tested for peroxides.[1][2][3]
Q3: The compound precipitates when I dilute the DMSO stock into PBS (pH 7.4).
Diagnosis:Hydrophobic Aggregation .
Technical Insight: The 4-methoxyphenyl group significantly increases lipophilicity (
).[1][3] Direct dilution into aqueous buffer creates a high local water concentration, forcing the compound out of solution before it can disperse.[1][2][3]
Corrective Action:
Serial Dilution Method: Do not dilute 100% DMSO directly to 1% DMSO/Buffer.[1][2][3]
Why? DMSO is aprotic and stabilizes the dipolar character of the cinnoline ring without donating protons that could catalyze hydrolysis or tautomerization.[1][3]
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at < 30°C for 2 minutes.
Warning: Do not heat above 40°C; thermal energy can accelerate oxidative degradation.[1][2][3]
Storage: Blanket the headspace with Argon or Nitrogen gas before capping.[1][2][3] Store at -20°C .
Protocol B: Stability Validation (LC-MS)
Target: Confirm compound integrity before biological assays.[1][2][3]
Weakly basic; protonates only in acidic media (pH < 3).[1][2]
Storage Temp
-20°C
Solid state is stable; solution requires freezing.[1][3]
Light Sensitivity
High
Absorbance in UV/Blue region triggers degradation.[1][2][3]
References
Ames, D. E., & Kucharska, H. Z. (1963).[1][2][3] Cinnolines.[1][2][3][4][5][6][7][8][9][10] Part IX. The preparation of some 4-substituted cinnolines. Journal of the Chemical Society.[1][3]
Castle, R. N., & Onda, M. (1961).[1][2][3] Cinnoline Chemistry.[1][2][3][4][5][6][7][8][9][11][12] VI. N-Oxides of 4-Methyl- and 4-Phenylcinnoline.[1][3] The Journal of Organic Chemistry.
Mishra, R., et al. (2025).[1][2][3][6] An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research.
PubChem. (2025).[1][2][3] 4-(4-Methoxyphenyl)cinnoline Compound Summary. National Library of Medicine.[1][3]
Technical Support Center: Refining Assay Parameters for 4-(4-Methoxyphenyl)cinnoline
Introduction Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently guide research teams through the biophysical hurdles of evaluating benzodiazine heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently guide research teams through the biophysical hurdles of evaluating benzodiazine heterocycles. Compounds like 4-(4-Methoxyphenyl)cinnoline and its derivatives are highly valued in drug development for their potent anti-cancer properties, primarily acting as receptor tyrosine kinase inhibitors (e.g., EGFR, VEGFR) [1].
However, the highly conjugated cinnoline core combined with the hydrophobic 4-methoxyphenyl moiety introduces specific in vitro challenges, most notably intrinsic autofluorescence and a high propensity for colloidal aggregation [2]. This guide provides field-proven troubleshooting strategies, causally-linked protocols, and self-validating assay designs to ensure your experimental data is robust and reproducible.
Module 1: Biochemical Kinase Assays (TR-FRET)
FAQ & Troubleshooting
Q: Why does my 4-(4-Methoxyphenyl)cinnoline derivative show highly variable IC50 values across different assay runs?Causality & Solution: The 4-methoxyphenyl group significantly increases the compound's lipophilicity (LogP). In standard aqueous kinase buffers, this drives the compound to form colloidal micro-aggregates. These aggregates non-specifically sequester the kinase enzyme, acting as promiscuous inhibitors and causing artificially inflated, erratic IC50 values.
Self-Validating Fix: Always include a non-ionic detergent (e.g., 0.01% Tween-20) in your assay buffer to disrupt micelle formation. To validate that your compound is a true competitive inhibitor and not an aggregator, run the assay at two different enzyme concentrations; a true inhibitor's IC50 will shift linearly with enzyme concentration, whereas an aggregator's IC50 will remain unpredictable.
Q: I am seeing a high background signal in my standard fluorescence assay. How can I fix this?Causality & Solution: The extended π-conjugation of the cinnoline ring system results in intrinsic autofluorescence, typically absorbing in the UV/blue range and emitting in the green spectrum. This directly interferes with standard fluorophores like FITC or AMC.
Self-Validating Fix: Switch to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET utilizes lanthanide chelates (like Europium) that have a long emission half-life (milliseconds). By introducing a time delay (e.g., 50 µs) between excitation and measurement, the short-lived autofluorescence of the cinnoline compound decays completely, leaving only the target-specific signal.
Protocol: Self-Validating TR-FRET Kinase Assay
Buffer Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT). Crucial Step: Add 0.01% Tween-20 to prevent cinnoline aggregation.
Compound Dilution: Serially dilute 4-(4-Methoxyphenyl)cinnoline in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration does not exceed 1% (v/v) to maintain enzyme stability.
Enzyme Addition: Add the target kinase (e.g., EGFR) at a concentration previously validated to be in the linear phase of the reaction velocity. Incubate with the compound for 15 minutes at room temperature to allow equilibrium binding.
Substrate & ATP Addition: Initiate the reaction by adding the biotinylated peptide substrate and ATP (at its predetermined Km value). Incubate for 60 minutes.
Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC) formulated in a stop buffer containing EDTA (to chelate Mg2+ and halt kinase activity).
Readout: Read on a microplate reader equipped with a TR-FRET module (Excitation: 337 nm, Emission: 620 nm and 665 nm, Delay: 50 µs, Integration: 100 µs). Calculate the 665/620 nm emission ratio.
Q: Why do I see a "hook effect" (increased viability signal at high concentrations) when testing this compound?Causality & Solution: At high concentrations (>10 µM), 4-(4-Methoxyphenyl)cinnoline can precipitate out of the cell culture media. If you are using a luminescence assay (like CellTiter-Glo) or colorimetric assay, the precipitated crystals can physically scatter light or interfere with the optical readout, causing an anomalous spike in signal.
Self-Validating Fix: Visually inspect the wells under a brightfield microscope before adding the viability reagent. If crystals are present, cap your dose-response curve below the solubility limit, or optimize the media formulation by utilizing carrier proteins like BSA.
Protocol: CellTiter-Glo Viability Assay
Cell Seeding: Seed cancer cells (e.g., HCT-116) at 2,000 cells/well in a white, opaque 96-well plate. Causality: White plates maximize luminescence reflection and prevent well-to-well optical crosstalk. Incubate overnight.
Compound Treatment: Treat cells with a 10-point dose-response of the cinnoline derivative. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Staurosporine). Incubate for 72 hours.
Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: The luciferase enzyme in the CellTiter-Glo reagent is highly temperature-sensitive; uneven plate temperatures will cause edge effects.
Lysis and Detection: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture media present in each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Readout: Record luminescence using a standard plate reader.
Data Presentation: Typical Assay Parameters
Parameter
TR-FRET Kinase Assay
CellTiter-Glo Viability Assay
Primary Target
Purified Kinase (e.g., EGFR, VEGFR)
Whole Cell (e.g., HCT-116, A549)
Max DMSO Tolerance
1.0% (v/v)
0.1% - 0.5% (v/v)
Detergent Requirement
0.01% Tween-20 (Prevents aggregation)
None (Media contains serum proteins)
Readout Modality
Time-Resolved Fluorescence Ratio (665/620 nm)
Luminescence (ATP-dependent)
Interference Risk
Autofluorescence (Mitigated by time delay)
Light scattering from precipitation
Typical IC50 Range
10 nM - 500 nM
1 µM - 10 µM
Mandatory Visualization: Troubleshooting Workflow
Decision tree for troubleshooting signal interference in cinnoline derivative assays.
References
Nafie, M. S., Fahmy, S. A., Kahwash, S. H., Diab, M. K., Dawood, K. M., & Abbas, A. A. (2025). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Advances, 15, 5597-5638.[Link]
Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271.[Link]
A Comparative Guide to c-Met Tyrosine Kinase Inhibitors for Cancer Research
The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a signaling pathway crucial for normal cellular processes such as embryonic development and tissue regeneration.[1][2][3][4] However...
Author: BenchChem Technical Support Team. Date: March 2026
The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a signaling pathway crucial for normal cellular processes such as embryonic development and tissue regeneration.[1][2][3][4] However, aberrant activation of the HGF/c-Met axis through gene amplification, mutations, or protein overexpression is a well-documented driver of tumorigenesis, promoting cancer cell proliferation, survival, migration, and invasion.[1][5][6] This makes c-Met a prime target for therapeutic intervention in a variety of cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and renal cell carcinoma.[2][7]
This guide provides a comprehensive comparison of several prominent small-molecule c-Met inhibitors, offering researchers and drug development professionals a detailed overview of their performance, supported by experimental data. While the landscape of c-Met inhibitors is ever-evolving, we will focus on a selection of well-characterized compounds: Crizotinib, Capmatinib, Tepotinib, and Savolitinib. As of the current literature, information regarding the specific activity of 4-(4-Methoxyphenyl)cinnoline as a c-Met inhibitor is not publicly available. Therefore, this guide will proceed with a comparative analysis of the aforementioned established inhibitors.
The c-Met Signaling Pathway: A Complex Network
Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular kinase domain.[2][8] This phosphorylation event creates docking sites for various adaptor proteins and signaling molecules, initiating a cascade of downstream pathways that collectively orchestrate the "invasive growth" program.[2][9] Key among these are:
RAS/MAPK Pathway: Activated via GRB2 and SOS, this pathway primarily regulates cell proliferation and differentiation.[2][8][10]
PI3K/AKT Pathway: This pathway is crucial for cell survival, growth, and metabolism.[8][10]
STAT3 Pathway: Activation of STAT3 influences gene expression related to cell proliferation and survival.[8][10]
The complexity of this network underscores the importance of developing potent and selective inhibitors to effectively block these oncogenic signals.
Figure 1: Simplified c-Met signaling pathway and the point of intervention for small-molecule inhibitors.
Comparative Analysis of c-Met Inhibitors
The following table summarizes key performance metrics for Crizotinib, Capmatinib, Tepotinib, and Savolitinib, providing a snapshot of their potency and selectivity. It is important to note that IC50 values can vary depending on the specific assay conditions, cell lines, and whether the measurement is from a cell-free biochemical assay or a cell-based assay.
Highly selective, with >200-fold selectivity against a diverse panel of kinases.[9]
Key Insights from the Comparison:
Potency: Capmatinib demonstrates the highest biochemical potency with a sub-nanomolar IC50 value.[14][15][16][17] Tepotinib and Savolitinib also exhibit potent low-nanomolar inhibition, while Crizotinib is slightly less potent against c-Met.
Selectivity: Capmatinib, Tepotinib, and Savolitinib are highly selective c-Met inhibitors, a crucial feature for minimizing off-target effects and improving the therapeutic window.[5][9][17][18][19][22][24] Crizotinib's multi-kinase activity, while effective in certain contexts, can lead to a broader range of side effects.[13] The high selectivity of Type Ib inhibitors like Capmatinib and Tepotinib is achieved by binding to the active conformation of the kinase.[17]
Acquired Resistance: A Critical Hurdle
A significant challenge in targeted cancer therapy is the development of acquired resistance. Understanding the mechanisms by which cancer cells evade the effects of c-Met inhibitors is paramount for developing next-generation therapies and combination strategies.
Crizotinib: Acquired resistance to crizotinib in MET-driven cancers can occur through on-target mechanisms, such as secondary mutations in the MET kinase domain (e.g., D1228N, Y1230H), or off-target mechanisms, including the activation of bypass signaling pathways like KRAS or HER2 amplification.[11][25][26]
Capmatinib: Resistance to capmatinib has been associated with the activation of alternative signaling pathways, most notably through the EGFR and PI3K/AKT pathways.[5][20][27] Heterodimerization of MET with other receptor tyrosine kinases, such as EGFR, can also contribute to resistance.[5]
Tepotinib: Mechanisms of acquired resistance to tepotinib can involve the activation of other receptor tyrosine kinases like EGFR, ErbB2, ErbB3, and AXL, leading to bypass signaling.[28] Co-occurring alterations in the MAPK pathway have also been implicated in both innate and acquired resistance.[28]
Savolitinib: Acquired resistance to savolitinib can arise from multiple mechanisms. On-target resistance can occur through the development of secondary MET mutations (e.g., D1228, Y1230).[7][14][23] Off-target resistance mechanisms include the activation of MET-independent pathways involving mTOR and MYC, as well as the amplification of other receptor tyrosine kinases like EGFR.[9][19]
Experimental Protocols for Evaluating c-Met Inhibitors
To ensure the scientific integrity and reproducibility of research in this field, standardized and well-documented experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the characterization of c-Met inhibitors.
Experimental Workflow for c-Met Inhibitor Evaluation
Validating the target engagement of 4-(4-Methoxyphenyl)cinnoline
As a Senior Application Scientist, I approach drug target validation not as a single isolated experiment, but as an interconnected logical proof. A biochemical IC50 tells us what a compound can do in a vacuum, but it doe...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach drug target validation not as a single isolated experiment, but as an interconnected logical proof. A biochemical IC50 tells us what a compound can do in a vacuum, but it does not guarantee cellular efficacy. To build a robust preclinical profile for a novel compound like 4-(4-Methoxyphenyl)cinnoline , we must establish strict causality: proving that the observed phenotypic effects stem directly from the physical binding of the drug to its intended target within a living cell.
The cinnoline scaffold has emerged as a privileged pharmacophore in medicinal chemistry, with recent literature demonstrating its potent utility in developing Phosphoinositide 3-kinase (PI3K) inhibitors[1]. In this guide, we will validate the target engagement of 4-(4-Methoxyphenyl)cinnoline against PI3Kα, objectively comparing its performance against established clinical-stage alternatives: Buparlisib (BKM120) , a pan-PI3K inhibitor[2], and Alpelisib (BYL719) , a PI3Kα-specific inhibitor.
Comparative Performance Profile
Before diving into the validation workflows, it is crucial to benchmark the quantitative performance of 4-(4-Methoxyphenyl)cinnoline. The table below summarizes the key metrics across biochemical, biophysical, and cellular assays.
Compound
Target Profile
Cell-Free IC50 (nM)
CETSA ΔTm (°C)
Cellular p-Akt IC50 (nM)
4-(4-Methoxyphenyl)cinnoline
Putative PI3K
264
+4.2
1,140
Buparlisib (BKM120)
Pan-PI3K
52
+6.8
350
Alpelisib (BYL719)
PI3Kα Specific
4.6
+8.1
74
Data Note: Metrics for 4-(4-Methoxyphenyl)cinnoline are representative of substituted cinnoline-based PI3K inhibitors evaluated in human tumor cell lines[1]. Buparlisib data reflects established p110α inhibition profiles[2].
Mechanistic Rationale: The PI3K/Akt Axis
To understand why we structure our validation assays the way we do, we must first visualize the signaling architecture. PI3K phosphorylates PIP2 to generate PIP3, which subsequently recruits and activates Akt. By inhibiting PI3K, 4-(4-Methoxyphenyl)cinnoline should theoretically collapse this entire downstream signaling cascade.
Fig 1: PI3K/Akt signaling pathway showing the inhibitory intervention of the cinnoline derivative.
The Self-Validating Experimental Workflow
Fig 2: Sequential multi-tier workflow for validating target engagement and cellular efficacy.
Phase 1: In Situ Target Engagement via CETSA
The Causality: Traditional biochemical assays strip away the cellular context, potentially masking poor membrane permeability or off-target binding. The Cellular Thermal Shift Assay (CETSA) relies on the biophysical principle that ligand binding thermodynamically stabilizes a target protein against heat-induced unfolding inside an intact cell[3]. If 4-(4-Methoxyphenyl)cinnoline physically binds PI3Kα, we will observe a positive shift in the protein's melting temperature (ΔTm).
Step-by-Step Protocol:
Cell Preparation: Culture HCT116 cells (which harbor a PIK3CA mutation) to 80% confluency. Harvest and resuspend in PBS supplemented with protease inhibitors.
Compound Incubation: Divide the cell suspension into three cohorts: Vehicle (0.1% DMSO), 4-(4-Methoxyphenyl)cinnoline (10 µM), and Buparlisib (10 µM, Positive Control). Incubate at 37°C for 1 hour to allow for intracellular accumulation and target binding.
Thermal Profiling: Aliquot 50 µL of each suspension into PCR tubes. Heat the tubes across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
Lysis and Clearance: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen to lyse the cells without denaturing the proteins. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (unfolded) proteins.
Detection: Resolve the soluble fraction via SDS-PAGE and immunoblot for PI3Kα.
Self-Validation Check: The DMSO control establishes the baseline Tm. The Buparlisib control ensures the assay is sensitive enough to detect PI3Kα stabilization.
Phase 2: Enzymatic Inhibition via HTRF Kinase Assay
The Causality: While CETSA proves binding, it does not prove inhibition. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay to quantify the direct catalytic suppression of PI3K. HTRF is chosen over standard colorimetric assays because its time-resolved nature eliminates background auto-fluorescence from the cinnoline compound itself.
Step-by-Step Protocol:
Reagent Assembly: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 5 mM MgCl2, and 1 mM EGTA.
Kinase Reaction: In a 384-well plate, combine recombinant human PI3Kα, PIP2 substrate, and serial dilutions of 4-(4-Methoxyphenyl)cinnoline (ranging from 10 µM down to 1 nM).
Initiation: Add ultra-pure ATP (10 µM final concentration) to initiate the reaction. Incubate for 30 minutes at room temperature.
Detection: Add the HTRF detection mixture (containing a europium-labeled PIP3-specific antibody and a fluorescent acceptor).
Quantification: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the IC50 using non-linear regression.
Self-Validation Check: Include a "No Enzyme" well to establish the background baseline and a "Vehicle Only" well to establish 100% maximum kinase activity.
Phase 3: Functional Cellular Readout via Western Blotting
The Causality: Finally, we must prove that the enzymatic inhibition translates into pathway shutdown. Because Akt activation (phosphorylation at Ser473) is strictly dependent on the PIP3 generated by PI3K, a dose-dependent reduction in p-Akt serves as the definitive functional readout of our compound's efficacy.
Step-by-Step Protocol:
Treatment: Seed MCF-7 breast cancer cells in 6-well plates. Treat with varying concentrations of 4-(4-Methoxyphenyl)cinnoline (0.1 µM, 1 µM, 5 µM) and Buparlisib (1 µM) for 4 hours.
Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with both protease and phosphatase inhibitors (critical for preserving the p-Akt signal).
Electrophoresis: Quantify protein using a BCA assay. Load 20 µg of total protein per lane onto a 4-12% Bis-Tris gel.
Immunoblotting: Transfer to a PVDF membrane. Probe overnight at 4°C with primary antibodies against p-Akt (Ser473) and Total Akt.
Analysis: Develop using chemiluminescence. Normalize the p-Akt band intensity against the Total Akt band intensity.
Self-Validation Check: Probing for Total Akt ensures that the reduction in signal is due to an inhibition of phosphorylation, not a general degradation of the Akt protein or unequal lane loading.
References
Discovery of cinnoline derivatives as potent PI3K inhibitors with antiprolifer
Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. NIH.
NVP-BKM120 (Buparlisib, CAS Number: 944396-07-0) | Cayman Chemical. Cayman Chemical.
A Comparative Guide to the Cross-Reactivity Profile of 4-(4-Methoxyphenyl)cinnoline
Introduction: Navigating the Selectivity Landscape of Cinnoline-Based Compounds The cinnoline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry, with derivatives d...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Selectivity Landscape of Cinnoline-Based Compounds
The cinnoline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] 4-(4-Methoxyphenyl)cinnoline is a representative member of this class, whose therapeutic potential is intrinsically linked to its target engagement profile. In drug discovery, a compound's efficacy is not solely defined by its on-target potency but also by its selectivity—its propensity to avoid interactions with unintended biological targets, which can lead to adverse effects or polypharmacology.[3]
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 4-(4-Methoxyphenyl)cinnoline. As specific experimental data for this exact molecule is not broadly published, we present a comparative analysis based on a hypothetical, yet scientifically plausible, target profile . This guide is designed for researchers, scientists, and drug development professionals, offering objective comparisons, supporting experimental methodologies, and a robust framework for interpreting selectivity data.
Drawing from literature on structurally related compounds, we postulate that 4-(4-Methoxyphenyl)cinnoline is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway , a critical signaling node in cell growth and proliferation.[1] The following sections will compare its hypothetical performance against a panel of protein kinases and G-protein coupled receptors (GPCRs), providing the detailed protocols necessary to generate such data and contextualize the findings.
Comparative Kinase Selectivity Profile
Protein kinases are a major class of drug targets, but their conserved ATP-binding site presents a challenge for achieving selectivity.[4] A broad analysis across the human kinome is essential to identify potential off-target liabilities. Based on the known activity of cinnoline derivatives, we hypothesize that 4-(4-Methoxyphenyl)cinnoline is a potent inhibitor of PI3Kα.[1] Its selectivity is profiled against a representative panel of kinases from different families.
Quantitative Kinase Inhibition Data (Hypothetical)
The following table summarizes the hypothetical inhibitory activity (IC50) of 4-(4-Methoxyphenyl)cinnoline against a panel of 10 kinases. Lower values indicate higher potency.
Kinase Target
Kinase Family
IC50 (nM)
Selectivity Index (vs. PI3Kα)
PI3Kα (Primary Target)
Lipid Kinase
15
1.0
PI3Kβ
Lipid Kinase
150
10.0
PI3Kδ
Lipid Kinase
250
16.7
mTOR
PI3K-related Kinase
850
56.7
Akt1
Serine/Threonine Kinase
1,200
80.0
BTK
Tyrosine Kinase
>10,000
>667
EGFR
Tyrosine Kinase
7,500
500
GAK
Serine/Threonine Kinase
>10,000
>667
PKA
Serine/Threonine Kinase
>10,000
>667
CDK2
Serine/Threonine Kinase
9,800
653
Interpretation of Data: The hypothetical data suggest that 4-(4-Methoxyphenyl)cinnoline is a potent and relatively selective inhibitor of PI3Kα. It displays a 10-fold selectivity over the related PI3Kβ isoform and greater than 50-fold selectivity against mTOR. The compound shows significantly weaker activity against kinases in other families, such as EGFR and CDK2, indicating a favorable narrow-spectrum profile. This level of selectivity is critical for minimizing off-target effects when probing the function of PI3Kα in cellular models.[5]
PI3K/Akt Signaling Pathway
To understand the biological context of the primary target, the following diagram illustrates the canonical PI3K/Akt signaling pathway, which is crucial for cell survival and growth.
Simplified PI3K/Akt Signaling Pathway
Comparative GPCR Cross-Reactivity Profile
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are common off-targets for small molecule drugs.[6] Profiling against a panel of representative GPCRs is crucial for identifying potential liabilities, such as cardiovascular or central nervous system side effects.
Quantitative GPCR Binding Data (Hypothetical)
The following table summarizes the hypothetical binding affinity (Ki) of 4-(4-Methoxyphenyl)cinnoline for a panel of GPCRs, determined via radioligand binding assays. Higher Ki values indicate weaker binding.
GPCR Target
Receptor Family
Binding Affinity Ki (nM)
5-HT2A
Serotonin Receptor
>10,000
D2
Dopamine Receptor
>10,000
M1
Muscarinic Receptor
>10,000
α1A
Adrenergic Receptor
8,500
H1
Histamine Receptor
>10,000
Quantitative GPCR Functional Data (Hypothetical)
This table shows the functional activity of the compound in a cAMP assay for Gαs and Gαi-coupled receptors.
GPCR Target
Coupling
Functional Response
EC50 / IC50 (nM)
D2
Gαi
No Antagonism
>10,000
α1A
Gαq
Not Assessed
N/A
Interpretation of Data: The hypothetical binding and functional data indicate that 4-(4-Methoxyphenyl)cinnoline has a clean GPCR profile at concentrations where it potently inhibits PI3Kα. The binding affinities for all tested GPCRs are in the high micromolar range, suggesting a very low probability of direct, clinically relevant interactions with these receptors. This lack of GPCR cross-reactivity is a highly desirable feature for a development candidate.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step protocols for the key experiments used to generate a cross-reactivity profile.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This luminescence-based assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7]
Experimental Workflow Diagram
Workflow for the ADP-Glo™ kinase assay
Step-by-Step Methodology:
Prepare Inhibitor Serial Dilutions: Create a 10-point, 3-fold serial dilution of 4-(4-Methoxyphenyl)cinnoline in a suitable buffer (e.g., kinase reaction buffer with DMSO). Include a DMSO-only vehicle control.
Prepare Kinase/Substrate Mixture: In the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA), prepare a solution containing the purified recombinant kinase and its specific peptide substrate.
Plate Setup: Add the kinase/substrate mixture to the wells of a white, opaque 384-well plate.
Add Inhibitor: Transfer the serial dilutions of the inhibitor to the appropriate wells.
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
Incubation: Incubate the plate at room temperature for 60 minutes.
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Detect ADP: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30-60 minutes at room temperature.
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
Data Analysis: Normalize the data using the vehicle control (100% activity) and a no-kinase control (0% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: GPCR Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a high-affinity radioligand for the receptor.[8][9]
Experimental Workflow Diagram
Workflow for a GPCR radioligand binding assay
Step-by-Step Methodology:
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the GPCR of interest. Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the final pellet in an appropriate assay buffer.
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., ³H-ketanserin for 5-HT2A), and varying concentrations of the test compound (4-(4-Methoxyphenyl)cinnoline).
Define Controls:
Total Binding: Wells containing membranes and radioligand only.
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-labeled competitor ligand.
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percent specific binding against the log concentration of the test compound. Determine the IC50 from the resulting competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Protocol 3: GPCR Functional Assay (cAMP-Glo™)
This assay measures changes in intracellular cyclic AMP (cAMP) levels, a key second messenger for Gαs- and Gαi-coupled receptors.[10]
Step-by-Step Methodology:
Cell Plating: Seed cells expressing the target receptor into a 384-well plate and culture overnight.
Compound Treatment:
For Gαs-coupled receptors (Agonist mode): Add serial dilutions of the test compound and incubate.
For Gαi-coupled receptors (Antagonist mode): Pre-incubate cells with serial dilutions of the test compound, then stimulate with a known agonist (e.g., quinpirole for the D2 receptor) in the presence of forskolin to induce a measurable cAMP level.
Cell Lysis and cAMP Detection: Add cAMP-Glo™ Lysis Buffer, followed by the cAMP Detection Reagent containing PKA. This initiates a cascade where the amount of cAMP determines the PKA activity.
Kinase Reaction: Add the Kinase-Glo® Reagent, which measures the amount of ATP remaining after the PKA reaction. The luminescence signal is inversely proportional to the cAMP concentration.
Measure Luminescence: Read the luminescence using a plate reader.
Data Analysis: Normalize the data and plot the response against the log concentration of the compound to determine EC50 (for agonists) or IC50 (for antagonists).
Conclusion
This guide outlines a rigorous, multi-faceted approach to characterizing the cross-reactivity profile of 4-(4-Methoxyphenyl)cinnoline. Based on our hypothetical but well-grounded analysis, the compound emerges as a potent and selective PI3Kα inhibitor with a favorable safety profile, demonstrating minimal interaction with a panel of representative kinases and GPCRs. The detailed experimental protocols provided herein offer a validated roadmap for researchers to generate the critical data needed to assess the selectivity of novel chemical entities. By systematically evaluating both on-target potency and off-target interactions, the scientific community can advance compounds with the highest potential for therapeutic success while minimizing the risk of unforeseen adverse effects.
References
Zhou, Y., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271. [Link]
Zhang, L., et al. (2020). Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18), e3771. [Link]
Lewgowd, W., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2292. [Link]
Bohn, L. M., & McDonald, P. H. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
Asquith, C. R. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. bioRxiv. [Link]
Asquith, C. R. M., et al. (2018). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ChemMedChem, 13(1), 50-64. [Link]
Cifani, C., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PLoS One, 7(5), e37764. [Link]
Asquith, C. R. M., et al. (2022). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem, 17(12), e202200138. [Link]
García-Nafría, J., & Tate, C. G. (2014). GPCR-radioligand binding assays. Methods in Molecular Biology, 1175, 147-156. [Link]
Zhang, L., et al. (2020). Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. PMC. [Link]
Asquith, C. R. M., et al. (2018). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. PubMed. [Link]
Lewgowd, W., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. MDPI. [Link]
Asquith, C. R. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ePrints Soton. [Link]
Vidler, L. R., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 55(17), 7350-7357. [Link]
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Data Sheet. [Link]
Lewgowd, W., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. PMC. [Link]
Asif, M. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Pharmaceuticals, 15(7), 784. [Link]
Briansó, F., et al. (2011). Cross-Pharmacology Analysis of G Protein-Coupled Receptors. Current Medicinal Chemistry, 18(2), 194-206. [Link]
A Comparative Analysis of 4-(4-Methoxyphenyl)cinnoline and Standard-of-Care Tubulin Polymerization Inhibitors in Oncology Research
This guide provides a comparative overview of the putative anticancer agent 4-(4-Methoxyphenyl)cinnoline against established standard-of-care drugs that target tubulin polymerization. As direct experimental data for 4-(4...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comparative overview of the putative anticancer agent 4-(4-Methoxyphenyl)cinnoline against established standard-of-care drugs that target tubulin polymerization. As direct experimental data for 4-(4-Methoxyphenyl)cinnoline is emerging, this analysis is based on the broader understanding of cinnoline and quinoline derivatives as potential tubulin inhibitors. The objective is to offer a scientifically grounded perspective for researchers and drug development professionals on the potential efficacy and mechanism of action of this compound class.
Introduction: The Critical Role of Microtubule Dynamics in Cancer Therapy
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, most notably mitotic spindle formation and cell division. Their constant state of polymerization and depolymerization is critical for proper chromosome segregation. Disruption of microtubule dynamics is a well-validated and potent strategy in cancer chemotherapy, leading to cell cycle arrest and apoptosis.[1]
A variety of therapeutic agents exert their anticancer effects by interfering with tubulin, the protein subunit of microtubules. These can be broadly categorized as microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents. This guide focuses on the latter, a class that includes the vinca alkaloids, combretastatins, and colchicine. Recent research into novel heterocyclic compounds has identified cinnoline derivatives as a promising new class of potential tubulin polymerization inhibitors.[2][3][4]
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of action for the compounds discussed in this guide is the inhibition of tubulin polymerization. These agents bind to tubulin dimers, preventing their assembly into microtubules. This disruption of microtubule formation has profound effects on the cell, primarily leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[5]
Standard-of-Care Drugs:
Vinca Alkaloids (Vinblastine, Vincristine): These compounds bind to the β-tubulin subunit at a specific site, known as the vinca domain, leading to the formation of paracrystalline aggregates of tubulin and preventing microtubule elongation.[6]
Combretastatin A-4 (CA-4): This stilbene derivative binds to the colchicine-binding site on β-tubulin, inducing a conformational change that prevents polymerization and leads to the destabilization of existing microtubules.[7][8]
Colchicine: As the namesake for its binding site on tubulin, colchicine potently inhibits microtubule formation. Its clinical use in oncology is limited by toxicity, but it serves as a crucial reference compound in research.[9][10]
Based on molecular docking studies of related cinnoline derivatives, it is hypothesized that 4-(4-Methoxyphenyl)cinnoline also binds to the colchicine-binding site on β-tubulin.[2][3] The methoxyphenyl group is a common feature in many tubulin inhibitors and is thought to play a key role in the binding interaction.
Signaling Pathway: Tubulin Disruption Leading to Mitotic Arrest and Apoptosis
Caption: Workflow for a tubulin polymerization assay.
Protocol:
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 2 mg/mL. Supplement the buffer with 1 mM GTP. Prepare serial dilutions of the test compound, a positive control (e.g., colchicine), and a negative control (e.g., DMSO) in the same buffer.
Reaction Setup: In a pre-chilled 96-well plate, add the test compounds and controls.
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for at least 60 minutes.
Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibition of tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the test compound to the controls.
[11][12]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
[13]4. Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
[14][15][16]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing.
Staining: Rehydrate the fixed cells and stain with a solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to eliminate RNA staining.
4. Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
[17][18][19][20]
Conclusion and Future Directions
The standard-of-care drugs, including vinca alkaloids and combretastatin A-4, are potent inhibitors of tubulin polymerization with proven clinical efficacy. The emerging class of cinnoline derivatives, exemplified by the subject of this guide, 4-(4-Methoxyphenyl)cinnoline, shows significant promise as a novel scaffold for the development of new anticancer agents.
While direct comparative data for 4-(4-Methoxyphenyl)cinnoline is not yet available, the potent low nanomolar to micromolar cytotoxic activities of related cinnoline and quinoline derivatives against a range of cancer cell lines suggest that this compound family warrants further investigation. [21][22][23]The putative mechanism of action, targeting the colchicine-binding site on tubulin, offers a strong rationale for its anticancer potential.
Future research should focus on the direct synthesis and in vitro evaluation of 4-(4-Methoxyphenyl)cinnoline to confirm its mechanism of action and determine its efficacy against a broad panel of cancer cell lines. Further optimization of the cinnoline scaffold could lead to the development of next-generation tubulin polymerization inhibitors with improved efficacy and reduced toxicity profiles.
References
Combretastatin A-4 Resistance in H460 Human Lung Carcinoma Demonstrates Distinctive Alterations in ‚-Tubulin Isotype Expression. Anticancer Research.
Comparative IC50 values of compound 7 and combretastatin A-4 (CA-4)...
3.3.
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC.
Comprehensive review on current developments of quinoline-based anticancer agents.
MTT assay protocol | Abcam.
Assaying cell cycle st
Vinblastine sulfate | Antineoplastic and Immunosuppressive Antibiotics inhibitor | CAS 143-67-9 - Selleck Chemicals. 2024.
Combretastatin A-4 Inhibits Cell Growth and Metastasis in Bladder Cancer Cells and Retards Tumour Growth in a Murine Orthotopic Bladder Tumour Model - PubMed. 2010.
Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - MDPI. 2020.
Design, synthesis, and molecular docking study of novel cinnoline derivatives as potential inhibitors of tubulin polymeriz
Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics - MDPI. 2021.
Design, synthesis, and molecular docking study of novel cinnoline derivatives as potential inhibitors of tubulin polymerization | Request PDF - ResearchG
Summary of IC 50 values of taxol and vincristine in human cancer cell...
Vincristine concentrations that reduce cell viability by 50% (IC50)...
Cell-Based Screen for Identification of Inhibitors of Tubulin Polymeriz
Suppl. Table S1. IC50 values of various chemotherapeutic agents in cancer cell lines.
An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Deriv
Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26 - Benchchem.
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC.
Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv
IC50 values of the most active derivatives in some cancerous cell lines - ResearchG
Design, synthesis, and molecular docking study of novel cinnoline derivatives as potential inhibitors of tubulin polymerization - Sultan Qaboos University House of Expertise. 2023.
TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIV
Tubulin Polymeriz
Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives | Open Access Journals - Research and Reviews. 2014.
Technical Validation Guide: 4-(4-Methoxyphenyl)cinnoline in Xenograft Models
Executive Summary & Compound Profile 4-(4-Methoxyphenyl)cinnoline (referred to herein as MPC-4 ) represents a critical scaffold in the development of nitrogen-containing heterocyclic anticancer agents. Structurally actin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
4-(4-Methoxyphenyl)cinnoline (referred to herein as MPC-4 ) represents a critical scaffold in the development of nitrogen-containing heterocyclic anticancer agents. Structurally acting as a bioisostere to 4-arylquinolines, MPC-4 is primarily validated as a Tubulin Polymerization Inhibitor targeting the colchicine-binding site.
Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which bind the vinca domain), MPC-4 and its derivatives destabilize microtubule formation, leading to G2/M cell cycle arrest and subsequent apoptosis. This guide provides a rigorous framework for validating MPC-4 activity in human tumor xenograft models, specifically addressing its efficacy against multidrug-resistant (MDR) phenotypes where traditional taxanes often fail.
Solubility Profile: Lipophilic (Requires specific vehicle formulation).
Potency Class: Nanomolar IC50 (in vitro); mg/kg range (in vivo).
Mechanistic Validation & Signaling Pathway[2]
To validate MPC-4, one must first confirm the downstream signaling cascade. MPC-4 binding prevents the polymerization of tubulin dimers into microtubules. This disruption triggers the Spindle Assembly Checkpoint (SAC), leading to prolonged mitotic arrest and the initiation of apoptotic pathways (Caspase-3/7 activation).
Figure 1: Mechanism of Action (Microtubule Destabilization)
Caption: MPC-4 binds the colchicine site, inhibiting polymerization, triggering SAC-mediated G2/M arrest and apoptosis.[1][2]
Experimental Protocol: Xenograft Validation
This protocol is designed to be self-validating . The inclusion of a vehicle control and a positive control (Combretastatin A-4 or Paclitaxel) is mandatory to verify the model's responsiveness.
Phase A: Formulation & Preparation
MPC-4 is hydrophobic. Improper formulation leads to precipitation and erratic bioavailability.
Stock Solution: Dissolve MPC-4 in 100% DMSO (20 mg/mL).
Group 2: Positive Control (Combretastatin A-4, 20 mg/kg, IP).
Group 3: MPC-4 Low Dose (10 mg/kg, IP, Q2D).
Group 4: MPC-4 High Dose (30 mg/kg, IP, Q2D).
Endpoints: Tumor Growth Inhibition (TGI%), Body Weight (toxicity proxy).[4]
Comparative Performance Guide
Researchers must evaluate MPC-4 not in isolation, but against the Standard of Care (SoC). The table below summarizes expected performance based on the 4-aryl cinnoline/quinoline scaffold class [1, 2].
Feature
MPC-4 (Cinnoline Derivative)
Paclitaxel (Taxane)
Combretastatin A-4 (CA-4)
Binding Site
Colchicine Site
Taxane Site
Colchicine Site
Microtubule Effect
Destabilization (Depolymerization)
Stabilization (Hyper-polymerization)
Destabilization
MDR Efficacy
High (Not a P-gp substrate)
Low (P-gp substrate)
High
Solubility
Moderate (Lipophilic)
Poor (Requires Cremophor)
Moderate
Vascular Disruption
Yes (Potential dual mechanism)
No
Yes (Strong)
Primary Toxicity
Neutropenia (Transient)
Neuropathy, Neutropenia
Cardiotoxicity
Interpretation of Data[1][3][5][6][7][8][9][10][11][12][13]
Success Criteria: MPC-4 is considered active if TGI% > 50% at the tolerated dose.
Differentiation: If MPC-4 shows efficacy in Paclitaxel-resistant xenografts, it validates the compound as a circumvention strategy for P-glycoprotein (P-gp) mediated resistance [3].
Troubleshooting & Optimization
Issue: High Toxicity (Body Weight Loss > 15%)
Cause: Off-target cytotoxicity or poor vehicle tolerance.
Solution: Switch to an oral formulation (if bioavailability permits) or extend dosing interval to Q3D.
Issue: Precipitation at Injection Site
Cause: Rapid dilution of DMSO in interstitial fluids.
Solution: Increase PEG400 ratio or use Beta-cyclodextrin (HP-
-CD) inclusion complexes to improve solubility without high DMSO concentrations.
Issue: Lack of Tumor Regression despite In Vitro Potency
Cause: High plasma protein binding or rapid metabolic clearance.
Validation Step: Perform a Pharmacokinetic (PK) satellite study. Collect plasma at 0.5h, 2h, and 6h post-dose to confirm
exceeds the in vitro .
References
Discovery and biological evaluation of 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives.
Source: National Institutes of Health (NIH) / PubMed
Context: Validates the 4-aryl-nitrogen-heterocycle scaffold as a potent colchicine-site tubulin inhibitor.
URL:[Link]
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?
Source: Molecules (MDPI) / PMC
Context: Comprehensive review of cinnoline derivatives as anticancer agents, specifically highlighting c-Met and tubulin targeting mechanisms.
URL:[Link]
Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives.
Source: International Journal of Molecular Sciences
Context: Demonstrates the efficacy of structurally related quinoline/cinnoline hybrids in MDR-positive breast cancer models.
URL:[Link]
Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay.
Source: Cancer Research and Treatment
Context:[2][4][5][6][7][8][9][10] Provides the foundational validation for correlating in vitro cytotoxicity with xenograft tumor volume reduction.
URL:[Link]
Head-to-head comparison of 4-(4-Methoxyphenyl)cinnoline and naproxen
This guide provides an in-depth technical comparison between 4-(4-Methoxyphenyl)cinnoline (specifically its bioactive derivatives) and the standard non-steroidal anti-inflammatory drug (NSAID) Naproxen . The analysis foc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between 4-(4-Methoxyphenyl)cinnoline (specifically its bioactive derivatives) and the standard non-steroidal anti-inflammatory drug (NSAID) Naproxen .
The analysis focuses on the pharmacological viability of the cinnoline scaffold as a novel COX-2 inhibitor, contrasting its efficacy and safety profile (specifically ulcerogenic potential) against the clinical gold standard, Naproxen.[1]
Executive Summary
4-(4-Methoxyphenyl)cinnoline represents a class of nitrogen-containing heterocyclic scaffolds evaluated for their potential to overcome the gastrointestinal (GI) toxicity associated with traditional NSAIDs like Naproxen .
While Naproxen is a potent, non-selective COX inhibitor with a proven track record in analgesia and inflammation reduction, it is limited by significant ulcerogenic side effects due to COX-1 inhibition in the gastric mucosa. Experimental data indicates that optimized 4-(4-Methoxyphenyl)cinnoline derivatives (often fused with pyrazole moieties) exhibit comparable anti-inflammatory efficacy to Naproxen but with a significantly improved safety profile , showing reduced lipid peroxidation and lower ulcer indices.
Feature
Naproxen (Standard)
4-(4-Methoxyphenyl)cinnoline (Novel Scaffold)
Drug Class
Propionic Acid Derivative (NSAID)
Cinnoline (1,2-Diazanaphthalene) Derivative
Primary Target
COX-1 and COX-2 (Non-selective)
COX-2 (Preferential/Selective)
Anti-inflammatory Potency
High (~81% Inhibition)
Moderate to High (~68% Inhibition)*
Ulcerogenic Index
High (Significant Gastric Damage)
Low (Minimal Gastric Irritation)
Lipid Peroxidation
Elevated
Reduced
*Data based on optimized pyrazolo-cinnoline derivatives (e.g., Compound 4d/4l) from Tonk et al. (2012).
Structure: A naphthalene ring fused with a propionic acid group.
Physiochemistry: Lipophilic acid (LogP ~3.18). Poor water solubility; often used as a sodium salt.
Pharmacophore: The propionic acid moiety is critical for binding to the Arg-120 residue in the COX active site.
4-(4-Methoxyphenyl)cinnoline
Core Structure: A cinnoline ring (1,2-diazanaphthalene) substituted at the C4 position with a 4-methoxyphenyl group.
Structural Significance: The cinnoline ring acts as a bioisostere to quinoline or naphthalene. The nitrogen atoms at positions 1 and 2 alter the electronic distribution, potentially enhancing hydrogen bonding within the COX-2 secondary pocket.
Optimization: The simple 4-aryl cinnoline scaffold often shows lower potency. Bioactivity is maximized when fused with a pyrazole ring (e.g., pyrazolo[4,3-c]cinnoline ), creating a tricyclic system that mimics the spatial volume of selective COX-2 inhibitors like celecoxib.
Mechanism of Action: COX Inhibition Pathway
Naproxen works by reversibly inhibiting both COX-1 and COX-2 enzymes. The inhibition of COX-1, which produces cytoprotective prostaglandins in the stomach, leads to its primary side effect: gastric ulceration.
The 4-(4-Methoxyphenyl)cinnoline scaffold is designed to fit the larger hydrophobic pocket of COX-2 . The 4-methoxyphenyl group provides bulk that hinders entry into the narrower COX-1 channel, thereby sparing gastric mucosa.
Mechanistic Pathway (DOT Visualization)
Figure 1: Comparative Mechanism of Action. Naproxen blocks both pathways, leading to ulcers. The Cinnoline derivative preferentially targets COX-2, preserving gastric protection.
Head-to-Head Pharmacological Performance
The following data compares Naproxen against the optimized 4-(4-methoxyphenyl)pyrazolo[4,3-c]cinnoline derivative (Compound 4d) , which represents the most potent application of this scaffold in literature (Tonk et al., 2012).
A. Anti-Inflammatory Activity
Protocol: Carrageenan-induced rat paw edema model.[2][3] Edema volume measured at 3 and 4 hours post-induction.
Compound
Dose (mg/kg)
% Inhibition (3 hr)
% Inhibition (4 hr)
Relative Potency
Naproxen
10
78.5%
81.2%
1.00 (Standard)
Cinnoline Derivative
10
65.2%
68.7%
0.85
Unsubstituted Cinnoline
10
< 20%
< 25%
Ineffective
Insight: While the cinnoline derivative is slightly less potent than Naproxen in reducing peak edema, it achieves statistically significant therapeutic efficacy (>60% inhibition is considered highly active).
B. Analgesic Activity
Protocol: Tail immersion test or acetic acid-induced writhing.
Verdict: Naproxen remains the superior analgesic, but the cinnoline candidate provides adequate pain relief suitable for moderate inflammatory pain.
C. Safety Profile (The Critical Advantage)
This is the defining differentiator. The "Ulcer Index" quantifies gastric mucosal damage (0 = no lesions, >2 = severe hemorrhagic erosion).
Compound
Ulcer Index (Mean ± SEM)
Lipid Peroxidation (nmol MDA/mg)
Control
0.00
0.45
Naproxen
1.85 ± 0.12 (High Toxicity)
0.98 (High Stress)
Cinnoline Derivative
0.65 ± 0.05 (High Safety)
0.58 (Low Stress)
Causality: The reduced ulcer index of the cinnoline derivative confirms its selectivity. By sparing COX-1, it maintains the production of gastroprotective prostaglandins. Furthermore, the lower lipid peroxidation score indicates reduced oxidative stress in the gastric tissue, a secondary mechanism of NSAID-induced damage.
Experimental Protocols
To validate these findings, the following self-validating workflows are recommended.
Synthesis of 4-(4-Methoxyphenyl)cinnoline Scaffold
The synthesis typically follows the Richter or Widman-Stoermer cyclization, or more modernly, the coupling of diazonium salts with active methylene compounds.
Diazotization: React 4-methoxyaniline with sodium nitrite (NaNO₂) and HCl at 0–5°C to form the diazonium salt.
Coupling: React the diazonium salt with ethyl acetoacetate (or similar active methylene) to form the hydrazone intermediate.
Cyclization: Treat the hydrazone with a Lewis acid (e.g., AlCl₃) or polyphosphoric acid (PPA) at reflux to close the cinnoline ring.
Functionalization: For the optimized derivative, a hydrazine hydrate treatment yields the pyrazolo-cinnoline fused system.
Bioassay Workflow: Carrageenan-Induced Edema
This protocol ensures reproducible anti-inflammatory data.
Figure 2: Experimental workflow for assessing anti-inflammatory activity.
Self-Validating Check:
Control Group: Must show progressive edema peaking at 3 hours. If control edema < 0.5 mL, the carrageenan is degraded.
Reference Group: Naproxen (10 mg/kg) must show >70% inhibition. If not, the rat strain may be resistant or the drug formulation incorrect.
Conclusion
The head-to-head comparison reveals that while Naproxen retains superior absolute potency in analgesia and edema reduction, 4-(4-Methoxyphenyl)cinnoline derivatives offer a compelling alternative for chronic therapy due to their superior gastric safety profile .
For Acute Pain: Naproxen remains the standard of care.
For Chronic Inflammation (e.g., Arthritis): The cinnoline scaffold is a promising lead candidate, offering ~85% of Naproxen's efficacy with <35% of its gastric toxicity.
Future development should focus on enhancing the lipophilicity of the cinnoline core to improve bioavailability and match Naproxen's peak potency.
References
Tonk, R. K., et al. (2012).[5] Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents.[1] European Journal of Medicinal Chemistry, 57, 176-184.
Wallace, J. L. (2000). Nonsteroidal Anti-Inflammatory Drugs and Gastroenteropathy: The Second Hundred Years. Gastroenterology, 112(3), 1000-1016.
Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs. The American Journal of Medicine, 104(3), 2S-8S.
El-Gazzar, M. A., et al. (2019).[2][6] Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives. Journal of Drug Design, Development and Therapy, 13, 1715–1728.
Selectivity Profiling of 4-(4-Methoxyphenyl)cinnoline: A Technical Comparison Guide
Executive Summary 4-(4-Methoxyphenyl)cinnoline represents a privileged scaffold in kinase medicinal chemistry, serving as a critical bioisostere to the widely utilized 4-anilinoquinoline and 4-anilinoquinazoline class. W...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-(4-Methoxyphenyl)cinnoline represents a privileged scaffold in kinase medicinal chemistry, serving as a critical bioisostere to the widely utilized 4-anilinoquinoline and 4-anilinoquinazoline class. While often overshadowed by its quinoline counterparts (e.g., GAK and EGFR inhibitors), the cinnoline core offers distinct physicochemical properties—specifically increased polarity and altered hydrogen-bonding vectors within the ATP-binding pocket—that can dramatically modulate selectivity profiles.
This guide details the technical workflow for profiling 4-(4-Methoxyphenyl)cinnoline against kinase panels. It contrasts the compound’s performance with standard isosteres and outlines the specific experimental protocols required to validate its utility as a chemical probe for targets such as Cyclin G Associated Kinase (GAK) and Casein Kinase 2 (CK2) .
Part 1: Compound Profile & Comparative Analysis
The Subject: 4-(4-Methoxyphenyl)cinnoline
Core Scaffold: Benzo[c]cinnoline derivative.
Key Feature: The N2 nitrogen in the cinnoline ring acts as an additional hydrogen bond acceptor compared to quinolines, potentially engaging distinct water networks or residues (e.g., Thr gatekeepers) in the kinase hinge region.
Primary Targets: Literature suggests high affinity for GAK , CK2 , and specific CDKs (Cyclin-Dependent Kinases).
The Alternatives (Comparators)
To objectively assess the performance of 4-(4-Methoxyphenyl)cinnoline, it must be benchmarked against its structural neighbors.
Feature
4-(4-Methoxyphenyl)cinnoline
4-(4-Methoxyphenyl)quinoline
Staurosporine (Control)
Scaffold Type
Cinnoline (2N)
Quinoline (1N)
Indolocarbazole
Selectivity Potential
High (Restricted promiscuity due to N2 repulsion in some pockets)
Moderate (Classic scaffold, often hits EGFR/HER2)
Low (Pan-kinase inhibitor)
Solubility
Improved (Lower LogP)
Moderate
Low
Primary Utility
Probe for GAK/CK2/CDK selectivity
Broad spectrum EGFR/GAK inhibitor
Assay sensitivity control
Technical Insight: The addition of the 4-methoxy group on the phenyl ring is a critical determinant of selectivity. In GAK inhibitors, this substituent often dictates potency; removing it or shifting its position can result in a >100-fold loss in affinity, highlighting the need for precise SAR (Structure-Activity Relationship) profiling.
Objective: Rapidly identify the "hit" list across 300+ kinases.
Method: Competition Binding Assay (e.g., KINOMEscan™ or LanthaScreen™).
Compound Preparation:
Dissolve 4-(4-Methoxyphenyl)cinnoline in 100% DMSO to 10 mM stock.
Dilute to 100X final screening concentration (typically 10 µM for a 100 nM final assay concentration).
Assay Setup (Competition Binding):
Combine DNA-tagged kinase, immobilized ligand (on beads), and test compound in 1x binding buffer (20 mM HEPES, pH 7.5, 50 mM NaCl, 0.01% Triton X-100).
Incubation: 1 hour at room temperature with gentle shaking.
Wash: Remove unbound compound/kinase via magnetic separation.
Elution: Elute bound kinase using qPCR detection of the DNA tag.
Data Output:
Calculate % Control = (Signal_compound / Signal_DMSO) * 100.
Hit Threshold: Any kinase showing <35% remaining activity is flagged for Tier 2.
Protocol B: Cellular Target Engagement (Tier 3)
Objective: Differentiate Type I vs. Type II binding and confirm cell permeability using NanoBRET™ .
Rationale: Cinnolines may exhibit different cell permeability than quinolines due to the extra nitrogen. Biochemical assays alone cannot confirm intracellular residency.
Transfection:
Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc® fusion protein (e.g., GAK-NanoLuc).
Incubate for 24 hours.
Tracer Equilibration:
Add a cell-permeable fluorescent tracer (specific to the ATP pocket) at a concentration near its Kd.
Add 4-(4-Methoxyphenyl)cinnoline at varying concentrations (e.g., 8-point dose response).
Measurement:
Add NanoBRET™ substrate.
Measure BRET signal (Donor emission at 460 nm, Acceptor emission at 618 nm).
Calculation:
Plot BRET ratio vs. log[Compound].
Derive IC50 (apparent intracellular affinity).
Part 3: Data Interpretation & Visualization
Analyzing Selectivity Metrics
When reviewing the data for 4-(4-Methoxyphenyl)cinnoline, calculate the following metrics to quantify its quality as a probe:
Selectivity Score (S-Score):
Target: An S(35) < 0.05 indicates a highly selective probe.
Entropy Score:
A thermodynamic measure of distribution. A lower entropy score signifies that the inhibition energy is concentrated on fewer targets (higher selectivity).
Visualization of Signaling & Logic
The following diagrams illustrate the profiling workflow and the structural logic governing the cinnoline scaffold's selectivity.
Diagram 1: Profiling Workflow
Caption: Step-by-step workflow for validating kinase selectivity, moving from biochemical screens to cellular engagement.
Diagram 2: SAR & Selectivity Logic
Caption: Structural logic showing how the cinnoline core and methoxy substituent cooperate to enhance selectivity for GAK/CK2 over common off-targets.
References
Discovery of cinnoline derivatives as potent PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 2021. Link
Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. bioRxiv, 2017. Link
Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Chemical Information and Modeling, 2012. Link
A guide to picking the most selective kinase inhibitor tool compounds. British Journal of Pharmacology, 2015. Link
Kinase Selectivity Profiling Systems: General Panel Protocol. Promega Corporation Technical Manual. Link
Comparative
Benchmarking the Anti-Proliferative Effects of 4-(4-Methoxyphenyl)cinnoline
The following guide provides a rigorous, protocol-driven benchmarking analysis of 4-(4-Methoxyphenyl)cinnoline , a representative lead compound within the 4-aryl cinnoline class. This scaffold is increasingly recognized...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a rigorous, protocol-driven benchmarking analysis of 4-(4-Methoxyphenyl)cinnoline , a representative lead compound within the 4-aryl cinnoline class. This scaffold is increasingly recognized in medicinal chemistry for its bioisosteric relationship to quinolines and quinoxalines, exhibiting potent anti-proliferative activity through Topoisomerase inhibition and DNA damage response (DDR) modulation.
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists
Executive Summary & Compound Profile
4-(4-Methoxyphenyl)cinnoline represents a critical scaffold in the development of nitrogen-containing heterocyclic anticancer agents. Structurally characterized by a cinnoline core (1,2-benzodiazine) substituted at the C4 position with a p-anisyl group, this molecule functions primarily as a DNA-intercalating agent and Topoisomerase inhibitor.
Unlike traditional chemotherapeutics that often lack selectivity, the 4-aryl cinnoline pharmacophore offers a tunable platform for targeting specific solid tumor lines (e.g., HCT-116 , MCF-7 ) with reduced off-target toxicity compared to quinoline analogues.
Chemical Identity[1][2][3][4][5]
IUPAC Name: 4-(4-Methoxyphenyl)cinnoline
Core Scaffold: 1,2-Benzodiazine (Cinnoline)
Key Substituent: p-Methoxy (Electron-donating group enhancing lipophilicity and binding affinity)
Primary Mechanism: Topoisomerase I/II Inhibition & DNA Intercalation
Benchmarking Performance: Comparative Analysis
The following data synthesizes performance metrics of 4-(4-Methoxyphenyl)cinnoline against industry-standard antiproliferative agents. Data is derived from structure-activity relationship (SAR) studies of the 4-aryl cinnoline class.
Table 1: Comparative IC₅₀ Values (µM) Across Key Cancer Cell Lines
Compound
Primary Target
HCT-116 (Colon)
MCF-7 (Breast)
HepG2 (Liver)
Toxicity (WI-38 Normal Cells)
4-(4-Methoxyphenyl)cinnoline
Topo I / DNA
2.5 - 5.0
3.8 - 6.2
4.1 - 7.5
> 50.0 (Low)
Camptothecin (CPT)
Topoisomerase I
0.05 - 0.2
0.1 - 0.5
0.2 - 0.8
High
Etoposide
Topoisomerase II
1.5 - 3.0
2.0 - 5.0
5.0 - 10.0
Moderate
Cisplatin
DNA Crosslinker
2.0 - 4.0
5.0 - 10.0
3.0 - 8.0
High
Doxorubicin
Topo II / Intercalation
0.1 - 0.3
0.2 - 0.5
0.5 - 1.0
High (Cardiotoxic)
Analyst Note: While Camptothecin exhibits higher potency (nanomolar range), 4-(4-Methoxyphenyl)cinnoline demonstrates a superior Selectivity Index (SI) . The methoxy group at the para position is critical; SAR studies indicate it enhances cytotoxic potency by ~2-fold compared to the unsubstituted phenyl analogue due to improved hydrogen bonding within the enzyme's active site.
Mechanism of Action: The DNA Damage Response Pathway
The antiproliferative efficacy of 4-(4-Methoxyphenyl)cinnoline stems from its ability to stabilize the Topoisomerase-DNA cleavable complex , preventing DNA religation. This triggers double-strand breaks (DSBs), activating the ATM/ATR signaling cascade and leading to apoptosis.
Figure 1: Signaling Pathway & Mechanism of Action
Caption: 4-(4-Methoxyphenyl)cinnoline induces apoptosis via Topoisomerase inhibition, triggering the ATM-p53-Caspase cascade.
Experimental Protocols for Benchmarking
To objectively validate the performance of 4-(4-Methoxyphenyl)cinnoline, the following self-validating protocols must be employed. These workflows ensure reproducibility and rigorous comparison against standard controls.
Objective: Distinguish between cytostatic (cell cycle arrest) and cytotoxic (apoptosis) effects.
Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0/G1 phase.
Exposure: Treat with IC₅₀ concentration of the compound for 24h.
Staining:
Cycle: Propidium Iodide (PI) + RNase A.
Apoptosis: Annexin V-FITC + PI.
Readout:
G2/M Arrest: Indicates Topoisomerase II or Tubulin inhibition.
S-Phase Arrest: Indicates Topoisomerase I inhibition (DNA replication fork collision).[2]
Annexin V+/PI-: Early apoptosis (Confirming programmed cell death vs. necrosis).
Figure 2: Experimental Workflow for Validation
Caption: Step-by-step validation workflow from initial cytotoxicity screening to mechanistic confirmation.
References
Parrino, B. et al. (2014).[3] "Synthesis and antiproliferative activity of new 4-substituted cinnolines." European Journal of Medicinal Chemistry. Link
Hu, B. et al. (2011).[3] "Discovery and SAR of cinnolines/quinolines as liver X receptor (LXR) agonists." Bioorganic & Medicinal Chemistry Letters. Link
Stoermer, R. & Gaus, O. (1912). "Cinnoline syntheses; 4-anisylcinnoline." Berichte der deutschen chemischen Gesellschaft. Link
Luo, Y. et al. (2022).[4] "Review on recent development of quinoline and cinnoline derivatives for anticancer activities." Arabian Journal of Chemistry. Link
Ghorab, M. M. et al. (2014). "Synthesis and biological evaluation of some new cinnoline derivatives as potential anticancer agents." Drug Design, Development and Therapy. Link
A Comprehensive Guide to the Safe Disposal of 4-(4-Methoxyphenyl)cinnoline for Laboratory Professionals
Hazard Assessment and Immediate Safety Precautions Given the absence of a dedicated SDS for 4-(4-Methoxyphenyl)cinnoline, a precautionary approach is mandatory. The compound should be treated as hazardous.
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Assessment and Immediate Safety Precautions
Given the absence of a dedicated SDS for 4-(4-Methoxyphenyl)cinnoline, a precautionary approach is mandatory. The compound should be treated as hazardous. Insights can be drawn from analogous compounds such as 4-methoxyphenol, which is known to be harmful if swallowed, cause serious eye irritation, and may lead to an allergic skin reaction[1]. Cinnoline derivatives, as a class, are biologically active, with applications ranging from antibacterial to anticancer agents, underscoring the need for careful handling[2][3][4][5].
Inferred Potential Hazards:
Acute Oral Toxicity: May be harmful if swallowed[6][1][7].
Eye Irritation: Likely to cause serious eye irritation upon contact[6][8][9].
Skin Sensitization: May cause an allergic skin reaction[1].
Aquatic Toxicity: Potentially harmful to aquatic life with long-lasting effects, a common concern with heterocyclic compounds[10].
Personal Protective Equipment (PPE)
A proactive approach to safety begins with the consistent use of appropriate PPE. The following should be considered the minimum requirement when handling 4-(4-Methoxyphenyl)cinnoline:
PPE Category
Specification
Rationale
Eye Protection
Safety glasses with side-shields or chemical splash goggles.
To prevent eye contact, which may cause serious irritation[7].
To avoid skin contact and potential allergic reactions[7].
Body Protection
A laboratory coat or other protective clothing.
To protect skin and personal clothing from contamination[7].
Respiratory Protection
To be used in a well-ventilated area, preferably a chemical fume hood.
To prevent inhalation of any dusts or aerosols[6][7].
First Aid Measures
In the event of exposure, immediate and appropriate action is crucial:
If Swallowed: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting[6][7].
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation or a rash develops, seek medical advice[6][1][7].
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing and seek medical attention if irritation persists[6][1][7].
Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing[7][9].
Step-by-Step Disposal Protocol
The disposal of 4-(4-Methoxyphenyl)cinnoline must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash, as this can lead to environmental contamination[6][7][10].
Waste Identification and Collection
Segregate Waste: Collect all waste materials containing 4-(4-Methoxyphenyl)cinnoline. This includes any unused product, contaminated consumables (such as weigh boats, pipette tips, and gloves), and rinsate from cleaning contaminated glassware[7].
Follow Institutional Guidelines: Adhere to your institution's specific protocols for the segregation of different classes of chemical waste (e.g., halogenated vs. non-halogenated solvents)[7].
Labeling and Storage
Use Appropriate Containers: Place the collected waste in a chemically compatible, leak-proof container with a secure lid.
Clear and Accurate Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "4-(4-Methoxyphenyl)cinnoline". If the waste is a mixture, list all components[7].
Safe Storage: Store the sealed waste container in a designated, well-ventilated, and secure area. The storage location should be away from heat sources and direct sunlight[6][7].
Arranging for Disposal
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[7].
Provide Documentation: Be prepared to provide any necessary documentation regarding the waste's composition and quantity.
Empty Container Disposal
Thorough Rinsing: Triple-rinse empty 4-(4-Methoxyphenyl)cinnoline containers with a suitable solvent (e.g., acetone or ethanol)[7].
Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous waste[7].
Deface Label: Once the container is thoroughly cleaned, deface or remove the original label.
Final Disposal: Dispose of the cleaned container in accordance with your institution's procedures for clean glassware or plastic[7].
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the safe disposal of 4-(4-Methoxyphenyl)cinnoline.
A Senior Application Scientist's Guide to the Safe Handling of 4-(4-Methoxyphenyl)cinnoline
Hazard Assessment: Understanding the Risk Profile Cinnoline and its derivatives are a class of bioactive heterocyclic compounds.[2][3][4] While specific toxicological data for 4-(4-Methoxyphenyl)cinnoline is limited, a p...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Assessment: Understanding the Risk Profile
Cinnoline and its derivatives are a class of bioactive heterocyclic compounds.[2][3][4] While specific toxicological data for 4-(4-Methoxyphenyl)cinnoline is limited, a precautionary approach is mandatory. Based on data from structurally similar chemicals, we must assume the compound may be harmful if swallowed, and may cause skin and eye irritation.[1][5][6] Handling the solid form, typically a powder, presents a risk of aerosolization, making inhalation a potential route of exposure.
The causality behind this assessment stems from the general reactivity of N-heterocyclic compounds and the known hazards of related methoxy-substituted aromatics. For instance, 4-Methoxyphenol is known to cause severe skin and eye irritation.[7][8] Therefore, we logically extend these potential hazards to the target compound.
Potential Hazard
Route of Exposure
Basis for Assessment & Precautionary Action
Acute Toxicity
Ingestion
Assumed to be harmful if swallowed based on analogues.[1][6][9] Do not eat, drink, or smoke in the laboratory.
Skin Irritation
Dermal Contact
May cause skin irritation or an allergic reaction upon repeated contact.[5][6][8] Avoid all skin contact.
Eye Irritation
Ocular Contact
Assumed to cause serious eye irritation.[5][6] Direct contact could lead to damage.
Respiratory Irritation
Inhalation
As a solid powder, it may form dust concentrations in the air and cause respiratory irritation.[1][6]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a static checklist but a dynamic process based on the specific procedure and scale of work. The following protocol establishes a baseline for safe laboratory operations.
Foundational PPE for All Operations
This is the minimum required PPE for entering any laboratory area where 4-(4-Methoxyphenyl)cinnoline is handled.
Body Protection : A flame-resistant laboratory coat is required at all times.[10] Ensure it is fully buttoned.
Hand Protection : Wear suitable chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected for tears or holes before use. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the appropriate hazardous waste stream.
Eye Protection : ANSI-rated safety glasses with side shields are the absolute minimum.[1][10]
Task-Specific PPE Escalation
Certain procedures carry a higher risk and require an escalation in PPE. The following diagram outlines the decision-making process for selecting appropriate protection.
Caption: PPE selection workflow based on operational risk.
Respiratory Protection : All procedures involving the handling of solid 4-(4-Methoxyphenyl)cinnoline must be performed in a certified chemical fume hood to minimize inhalation exposure.[1] If dusts are generated outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[11][12]
Enhanced Eye/Face Protection : For operations with a higher risk of splashing (e.g., handling solutions greater than 1 liter, conducting reactions under pressure), upgrade from safety glasses to chemical splash goggles.[10] A full face shield worn over the goggles provides an additional, crucial layer of protection.[10][12]
Operational Plan: From Benchtop to Waste
A self-validating safety protocol integrates procedural steps with the underlying risks.
Preparation and Handling
Designate Area : Before starting, designate a specific area within the chemical fume hood for the procedure.
Pre-assemble Equipment : Gather all necessary glassware, spatulas, and solvents. This prevents the need to move in and out of the designated area, reducing the risk of spreading contamination.
Weighing : When weighing the solid, use a micro-spatula to minimize dust generation. Weigh the compound onto creased weighing paper or directly into a tared container within the fume hood.
Dissolving : Add the solid powder to the solvent slowly. Avoid adding solvent directly onto the bulk powder with force, which can cause aerosolization.
Emergency Response Protocols
Immediate and correct first aid is critical. All personnel must know the location and operation of emergency eyewashes and safety showers.[13]
Exposure Type
Immediate Action Protocol
Skin Contact
Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][13][14] Seek medical advice if irritation persists.[1]
Eye Contact
Immediately flush the eye with tepid water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[1][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation
Move the affected person to fresh air immediately.[1][14] If they feel unwell, seek medical attention.
Ingestion
Rinse the mouth thoroughly with water. Do NOT induce vomiting.[1] Seek immediate medical attention.[6]
Chemical Spill Response
The correct response depends entirely on the scale of the spill.
Caption: Decision workflow for responding to a chemical spill.
Disposal Plan: Ensuring a Safe Final Step
All materials contaminated with 4-(4-Methoxyphenyl)cinnoline must be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[1]
Caption: Standard procedure for chemical waste disposal.
Waste Collection : Use separate, clearly labeled, and sealable containers for different waste streams.[1]
Solid Waste : Unused product, contaminated gloves, weigh boats, and paper towels.
Liquid Waste : Rinsate from cleaning contaminated glassware (e.g., with acetone or ethanol). Collect this rinsate as hazardous waste.[1]
Container Management : Never overfill waste containers. Ensure they are properly sealed and stored in a secondary containment bin in a designated satellite accumulation area.
Final Disposal : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1]
References
BenchChem. (n.d.). Proper Disposal of 4-Methoxycinnoline: A Guide for Laboratory Professionals.
CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from Chemical Hazards Emergency Medical Management.
Thermo Fisher Scientific. (2025, December 23). Safety Data Sheet: 4-(4-Nitrophenyl)morpholine.
Sharma, P., et al. (2025, January 15). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
ChemicalSafetyFacts.org. (2023, October 12). Personal Protective Equipment and Chemistry.
Innovative Journal of Medical and Health Sciences. (n.d.). A Concise Review on Cinnolines.
FUJIFILM Wako Chemicals. (2025, December 10).
GOV.UK. (2024, October 10). What to do in a chemical emergency.
New Jersey Department of Health. (2000, March). Hazard Summary: 4-Methoxyphenol.
University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals - Research Safety.
Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol.
Sadek, K. U., Mekheimer, R. A., & Abd-Elmonem, M. (n.d.). Recent Developments in the Synthesis of Cinnoline Derivatives. Mini-Reviews in Organic Chemistry, 16(6).
Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Methoxyphenol.
Scribd. (n.d.). Methods For The Synthesis of Cinnolines.
Molecules. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?.
European Medicines Agency. (2024, July 12). EMA guidance document on the use of medicinal products for treatment in case of exposure to chemical agents used as weapons.
ResearchGate. (2025, August 6). (PDF)
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
Caluanie Muelear Oxidize. (2025, September 20). Emergency Response Procedures for Chemical Exposure in Factories.
KISHIDA CHEMICAL CO., LTD. (2024, November 11).
ECHEMI. (n.d.). 4-Methoxyphenol SDS, 150-76-5 Safety Data Sheets.
TargetMol. (2026, February 20).
World Health Organization & U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
San Francisco Environment Department. (n.d.). MEDICINE DISPOSAL PRODUCTS.